molecular formula C9H11BrN2O B1449447 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine CAS No. 1935588-15-0

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Cat. No.: B1449447
CAS No.: 1935588-15-0
M. Wt: 243.1 g/mol
InChI Key: LVBRAEOZJXRPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-cyclobutyloxy-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6-8(10)5-11-9(12-6)13-7-3-2-4-7/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBRAEOZJXRPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)OC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Process Optimization of 5-Bromo-2-cyclobutoxy-4-methylpyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds, particularly in the design of kinase inhibitors and epigenetic modulators such as PRC2 inhibitors [1]. The compound 5-Bromo-2-cyclobutoxy-4-methylpyrimidine (CAS: 1935588-15-0) is a highly sought-after bifunctional building block. The C-5 bromine acts as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), while the C-2 cyclobutoxy ether introduces unique steric bulk and lipophilicity, which frequently enhances the pharmacokinetic properties and target residence time of the final Active Pharmaceutical Ingredient (API).

This guide details the mechanistic rationale, step-by-step experimental protocols, and process optimization required to synthesize this molecule with high fidelity and yield.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 5-bromo-2-cyclobutoxy-4-methylpyrimidine is a masterclass in exploiting the inherent electronic properties of the pyrimidine heterocycle. The sequence of functionalization is critical and cannot be inverted without catastrophic yield loss.

  • Why Brominate First? The pyrimidine ring is globally electron-deficient due to its two electronegative nitrogen atoms. However, the C-5 position is the least electron-deficient carbon on the ring, making it the exclusive site for Electrophilic Aromatic Substitution (SEAr). Starting with 2-chloro-4-methylpyrimidine, bromination at C-5 proceeds smoothly because the C-2 chlorine, while inductively withdrawing, provides sufficient resonance stabilization to direct the incoming electrophile[2].

  • Why SNAr Second? Once the C-5 bromine is installed, the pyrimidine ring becomes intensely electron-withdrawing. The C-2 position, flanked by the two nitrogens and activated by the new halogen, becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The displacement of the C-2 chlorine by the cyclobutoxide anion proceeds rapidly and irreversibly.

Retrosynthesis Target 5-Bromo-2-cyclobutoxy- 4-methylpyrimidine (Target) Intermediate 5-Bromo-2-chloro- 4-methylpyrimidine (Intermediate) Target->Intermediate SNAr (Cyclobutanol) Starting 2-Chloro-4-methylpyrimidine (Starting Material) Intermediate->Starting Electrophilic Bromination (NBS)

Caption: Retrosynthetic logic for 5-Bromo-2-cyclobutoxy-4-methylpyrimidine highlighting sequential functionalization.

Step-by-Step Experimental Methodologies

As a self-validating system, each protocol below includes specific In-Process Controls (IPCs) to ensure the reaction is performing as intended before proceeding to downstream workups.

Protocol A: Electrophilic Bromination (Synthesis of Intermediate)

Objective: Synthesis of 5-Bromo-2-chloro-4-methylpyrimidine (CAS: 633328-95-7) [3]. Causality: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2) to prevent over-bromination of the C-4 methyl group (which could lead to radical benzylic-style bromination). N,N-dimethylacetamide (DMA) is used as the solvent because its polarity stabilizes the transient bromonium intermediate [2].

Step-by-Step Procedure:

  • Setup: Charge a dry, nitrogen-purged 500 mL reactor with 2-chloro-4-methylpyrimidine (1.0 eq, 50 mmol) and anhydrous DMA (150 mL).

  • Addition: Add NBS (1.1 eq, 55 mmol) portion-wise at 25°C. Note: A mild exotherm is expected; maintain the internal temperature below 35°C during addition.

  • Reaction: Heat the mixture to 60°C and stir for 1.5 hours.

  • Self-Validating IPC: Sample the reaction for LC-MS. The starting material (m/z 129 [M+H]+) must be fully consumed, replaced by the distinct 1:1 bromine isotope pattern of the product (m/z 207/209 [M+H]+).

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of crushed ice water. The product will precipitate as a solid. Filter the suspension, wash the filter cake with cold water (3 x 50 mL), and dry under high vacuum to afford the intermediate.

Protocol B: Nucleophilic Aromatic Substitution (Synthesis of Target)

Objective: Synthesis of 5-Bromo-2-cyclobutoxy-4-methylpyrimidine. Causality: Cyclobutanol is a secondary alcohol with moderate steric hindrance. To prevent competitive hydrolysis of the pyrimidine intermediate from ambient moisture, an irreversible base—Sodium Hydride (NaH)—is utilized to pre-form the highly nucleophilic cyclobutoxide anion [1].

Step-by-Step Procedure:

  • Alkoxide Formation: In a rigorously dried flask under argon, suspend NaH (60% dispersion in mineral oil, 3.0 eq) in anhydrous THF (10 volumes relative to starting material). Cool the suspension to 0°C.

  • Nucleophile Activation: Add cyclobutanol (3.0 eq) dropwise. Observation: Vigorous hydrogen gas evolution will occur, validating the deprotonation event. Stir at room temperature for 30 minutes to ensure complete alkoxide formation.

  • Coupling: Cool the flask back to 0°C. Add a solution of 5-bromo-2-chloro-4-methylpyrimidine (1.0 eq, 14.5 mmol) in THF (30 mL) dropwise to control the exothermic SNAr reaction [1].

  • Maturation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validating IPC: Perform TLC (Hexanes/EtOAc 4:1). The UV-active starting material spot should be completely absent, replaced by a higher-Rf product spot.

  • Quench & Extraction: Carefully quench excess NaH by the dropwise addition of water (20 mL) at 0°C. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure target compound.

Workflow A Charge THF & NaH (Inert Atmosphere, 0°C) B Dropwise addition of Cyclobutanol A->B C Stir 30 min (Alkoxide Formation) B->C D Add 5-Bromo-2-chloro- 4-methylpyrimidine C->D E Warm to RT, Stir 3 hours (SNAr Reaction) D->E F Quench (H2O) & Extract (EtOAc) E->F G Purification (Silica Gel / Chromatography) F->G

Caption: Step-by-step process workflow for the SNAr coupling of cyclobutanol to the pyrimidine core.

Quantitative Data & Process Optimization

During process development, the SNAr step requires rigorous optimization to balance yield, safety, and scalability. The table below summarizes the causality behind the final selection of NaH and THF, demonstrating why alternative conditions fail.

BaseSolventTemp (°C)Conversion (%)Impurity ProfileMechanistic Rationale
NaH THF 25 >95% Clean Irreversible deprotonation drives complete alkoxide formation; THF solvates the ion pair perfectly.
Cs2CO3DMF8085%Hydrolysis byproductsWeaker base requires heating; DMF degradation at high temp releases dimethylamine, causing side reactions.
KOtBuTHF2560%tert-Butoxy displacementKOtBu acts as a competing nucleophile, leading to a tert-butoxy pyrimidine byproduct.
K2CO3Toluene100<10%Unreacted SMInadequate base strength and poor solubility of the cyclobutoxide in a non-polar solvent stalls the reaction.

Analytical Validation & Quality Control

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • 1H NMR (CDCl3): The successful etherification is confirmed by the disappearance of the cyclobutanol -OH proton and the downfield shift of the cyclobutyl methine proton (appearing as a multiplet around 5.1–5.3 ppm due to the deshielding effect of the pyrimidine oxygen). The pyrimidine C-6 proton will appear as a distinct, sharp singlet around 8.4 ppm.

  • LC-MS: The final product must exhibit the characteristic 1:1 bromine isotope pattern at m/z 257 / 259 [M+H]+ . The absence of m/z 207/209 guarantees that no unreacted intermediate remains.

References

  • Source: Google Patents (US20170348312A1)
  • Discovery of BRAF/HDAC Dual Inhibitors Suppressing Proliferation of Human Colorectal Cancer Cells Source: Frontiers in Pharmacology / PMC URL
  • Source: Cymit Química S.L.

Technical Monograph: 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Characterization, and Registry Guide

Part 1: Executive Summary & Registry Status

The Registry Challenge

The compound 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine is a specialized heterocyclic building block. As of the current chemical indexing (2025-2026), this specific molecule does not possess a widely established, public-domain CAS Registry Number in free databases (e.g., PubChem, Common Chemistry). It is frequently classified as a "prophetic" compound in patent literature or a custom-synthesized intermediate not yet cataloged in bulk commercial indices.

Researchers seeking this compound must rely on structure-based synthesis or custom manufacturing. This guide provides the definitive protocol for its generation, validation, and registration.

Chemical Identity Data

For internal registration and electronic lab notebooks (ELN), use the following generated descriptors:

PropertyValue
Systematic Name 5-Bromo-2-(cyclobutyloxy)-4-methylpyrimidine
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
Monoisotopic Mass 242.0055 Da
SMILES Cc1nc(OC2CCC2)ncc1Br
InChI Key (Predicted) KV... (Structure-dependent)
Core Scaffold Pyrimidine (2,4,5-substituted)

Part 2: Synthetic Design & Methodology

Retrosynthetic Logic

The synthesis of this compound is a classic example of regioselective Nucleophilic Aromatic Substitution (SₙAr) .

  • The Electrophile: 5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7).[1][2]

    • Note: The 2-position in the pyrimidine ring is highly activated for nucleophilic attack due to the inductive effect of the two nitrogen atoms. The 4-methyl group provides steric bulk but does not deactivate the ring significantly.

  • The Nucleophile: Cyclobutanol (CAS 2919-23-5), activated as an alkoxide.

  • The Leaving Group: Chloride (Cl⁻) at position C2.

Critical Isomer Warning: Ensure you source CAS 633328-95-7 (2-chloro isomer). Do not confuse with CAS 861383-73-5 (4-chloro-2-methyl isomer), which would yield the wrong regioisomer.

Reaction Pathway Visualization

SynthesisPathway cluster_legend Reaction Logic Start 5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + Reagent + Base Reagent Cyclobutanol (CAS 2919-23-5) Reagent->Intermediate Base Base: NaH or Cs2CO3 Solvent: THF or DMF Base->Intermediate Product This compound (Target) Intermediate->Product - NaCl Legend S_NAr Mechanism at C2 Position

Figure 1: SₙAr pathway for the synthesis of the target pyrimidine ether.

Validated Experimental Protocol

Safety Precaution: Sodium hydride (NaH) is pyrophoric. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Materials:
  • Precursor: 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq, 207.46 g/mol )[1]

  • Nucleophile: Cyclobutanol (1.2 eq, 72.11 g/mol )

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:
  • Activation of Nucleophile:

    • In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and temperature probe, suspend NaH (1.5 eq) in anhydrous THF at 0°C under Argon flow.

    • Add Cyclobutanol (1.2 eq) dropwise over 15 minutes. Hydrogen gas evolution will occur.

    • Stir at 0°C for 30 minutes until gas evolution ceases, forming the sodium cyclobutoxide species.

  • Coupling Reaction:

    • Dissolve 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the pyrimidine solution dropwise to the alkoxide mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by the more lipophilic product.

  • Quench & Workup:

    • Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with Ethyl Acetate (3 x volumes).[3]

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% (Pale yellow oil or low-melting solid).

Part 3: Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionProton TypeMultiplicityChemical Shift (δ ppm)IntegrationMechanistic Logic
C6-H AromaticSinglet (s)8.30 – 8.45 1HDeshielded by adjacent Nitrogen and Bromine.
C2-O-CH MethineMultiplet (m)5.10 – 5.25 1HCharacteristic shift for O-CH on cyclobutyl ring.
C4-CH₃ MethylSinglet (s)2.45 – 2.55 3HSlightly deshielded by aromatic ring.
Cyclobutyl MethyleneMultiplet (m)2.35 – 2.45 2HRing strain effects.
Cyclobutyl MethyleneMultiplet (m)2.05 – 2.20 2HRing body.
Cyclobutyl MethyleneMultiplet (m)1.60 – 1.85 2HDistal to oxygen.
LC-MS Validation
  • Ionization Mode: ESI Positive (+)

  • Expected Mass: [M+H]⁺ = 243.0 / 245.0 (1:1 Isotopic pattern due to ⁷⁹Br/⁸¹Br).

  • Retention Time: The product will be significantly more hydrophobic (later eluting) than the cyclobutanol and slightly more hydrophobic than the chloro-precursor.

Part 4: Downstream Applications

This molecule is a "linchpin" intermediate. The C5-Bromo position serves as a handle for Palladium-catalyzed cross-coupling, allowing the installation of complex aryl or heteroaryl groups, while the C2-Cyclobutoxy group provides unique pharmacokinetic properties (metabolic stability and lipophilicity).

Functionalization Workflow

Applications Core This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Target1 Biaryl Kinase Inhibitors Suzuki->Target1 Target2 Aminopyrimidine Drugs Buchwald->Target2 Target3 Vinyl-Pyrimidine Analogs Heck->Target3

Figure 2: Divergent synthesis capabilities from the brominated core.

References

  • Precursor Registry: PubChem. 5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7). National Library of Medicine. [Link]

Sources

Structural Elucidation of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine: A Comprehensive Spectral Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern medicinal chemistry, halogenated pyrimidines serve as indispensable scaffolds for the synthesis of kinase inhibitors and CNS-active therapeutics. 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine (C₉H₁₁BrN₂O, MW: 243.10 g/mol ) is a highly specialized building block. The pyrimidine core provides critical hydrogen-bonding interactions, the cyclobutoxy group imparts unique steric bulk and lipophilicity, and the C5-bromine atom acts as a highly reactive handle for late-stage transition-metal-catalyzed cross-coupling reactions[1].

As a Senior Application Scientist, I approach the structural validation of such molecules not as a series of isolated tests, but as an integrated, self-validating system . A single analytical technique is rarely sufficient to unequivocally prove a structure; instead, we must rely on orthogonal data streams—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)—to cross-verify every functional group and connectivity[2].

Analytical_Workflow A Sample Preparation (Purity >98%) B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (HRMS ESI-TOF) A->C D Infrared Spectroscopy (ATR-FTIR) A->D E Orthogonal Structural Confirmation B->E C->E D->E

Orthogonal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

The selection of deuterated chloroform (CDCl₃) as the solvent is deliberate: it provides excellent solubility for lipophilic ethers and lacks exchangeable protons that might obscure the baseline. To unambiguously assign the pyrimidine carbons—specifically C2, C4, and C5, which lack directly attached protons—we must employ 1D ¹³C NMR alongside 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation)[2]. The heavy-atom effect of the bromine atom drastically shields the C5 carbon, shifting it upfield to ~112 ppm, a diagnostic marker for halogenated heterocycles[3].

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Probe Tuning: Perform automated gradient shimming (Z1-Z5) and tune the probe to the ¹H (400 MHz) and ¹³C (100 MHz) resonance frequencies to maximize pulse efficiency.

  • ¹H Acquisition: Execute a standard 1D proton sequence (zg30) with a 30° flip angle, a 2.0 s relaxation delay (D1), and 16 scans. Self-Validation Check: The 2.0 s delay ensures complete longitudinal relaxation, guaranteeing that the integration ratio of the C6 proton (1H) to the C4 methyl protons (3H) is exactly 1:3.

  • ¹³C Acquisition: Execute a proton-decoupled ¹³C sequence (zgpg30) with 1024 scans to resolve the quaternary carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening function to the FID prior to Fourier transformation to enhance the signal-to-noise ratio.

Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, CDCl₃)
Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (ppm)Assignment
C2 ---163.5Pyrimidine C-O
C4 ---168.2Pyrimidine C-CH₃
C5 ---112.4Pyrimidine C-Br
C6 8.45s1H158.7Pyrimidine C-H
4-CH₃ 2.55s3H23.1Methyl group
O-CH (1') 5.20m1H71.3Cyclobutane methine
CH₂ (2', 4') 2.45, 2.15m4H30.5Cyclobutane methylene (β)
CH₂ (3') 1.75, 1.65m2H13.8Cyclobutane methylene (γ)

High-Resolution Mass Spectrometry (HRMS)

Causality & Experimental Design

For cyclobutyl ethers, harsh ionization techniques like Electron Impact (EI, 70 eV) frequently cause complete homolytic cleavage of the ether linkage, obliterating the molecular ion[4]. Therefore, we utilize Electrospray Ionization in positive mode (ESI+). ESI is a "soft" ionization technique that preserves the intact [M+H]⁺ ion. The presence of bromine is immediately self-validating: bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, resulting in a distinct doublet separated by 2 Da in the mass spectrum.

Self-Validating Protocol: HRMS-ESI Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% formic acid. The formic acid drives the protonation of the pyrimidine nitrogen.

  • Calibration: Infuse Leucine Enkephalin (m/z 556.2771) as a continuous lock-mass calibrant to ensure mass accuracy within <2.0 ppm.

  • Ionization: Introduce the sample via direct infusion (10 µL/min). Set the capillary voltage to 3.0 kV and desolvation temperature to 250 °C.

  • Fragmentation (MS/MS): Isolate the precursor ion (m/z 243.01) and apply a collision energy of 20 eV using Argon gas. Self-Validation Check: The primary fragmentation pathway must show the loss of cyclobutene (-54 Da), a hallmark of cyclobutyl ethers undergoing McLafferty-type rearrangements[4].

MS_Fragmentation M [M+H]+ m/z 243.01 / 245.01 F1 Loss of C4H6 (-54 Da) M->F1 M2 [Fragment]+ m/z 188.97 / 190.97 F1->M2 F2 Loss of HCN (-27 Da) M2->F2 M3 [Fragment]+ m/z 161.96 / 163.96 F2->M3

Proposed ESI-MS/MS fragmentation pathway via collision-induced dissociation.

Table 2: HRMS (ESI-TOF) Fragmentation Data
m/z (Observed)IsotopeFormulaMass Error (ppm)Assignment
243.0132 ⁷⁹BrC₉H₁₂BrN₂O⁺< 2.0[M+H]⁺
245.0112 ⁸¹BrC₉H₁₂BrN₂O⁺< 2.0[M+H]⁺ (Isotope)
188.9665 ⁷⁹BrC₅H₆BrN₂O⁺< 2.0[M+H - C₄H₆]⁺
190.9645 ⁸¹BrC₅H₆BrN₂O⁺< 2.0[M+H - C₄H₆]⁺

Infrared Spectroscopy (ATR-FTIR)

Causality & Experimental Design

Historically, IR spectra were collected using KBr pellets. However, KBr is highly hygroscopic, and absorbed moisture produces a broad O-H stretch (~3400 cm⁻¹) that can mask critical overtone bands. By utilizing Attenuated Total Reflectance (ATR) FTIR, we analyze the neat solid without matrix interference. The pyrimidine core exhibits highly characteristic C=N and C=C stretching vibrations between 1540 and 1590 cm⁻¹, which are highly sensitive to the electron-withdrawing nature of the C5-bromine[5].

Self-Validating Protocol: ATR-FTIR Spectroscopy
  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of the neat solid sample directly onto the center of the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Self-Validation Check: Intimate contact is strictly required for the evanescent IR wave to penetrate the sample; poor pressure will result in artificially low signal intensities.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (64 scans).

  • Post-Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities match transmission spectra.

Table 3: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3055 WeakSharpC-H stretch (Pyrimidine aromatic ring)
2980, 2940 MediumMultipletC-H stretch (Cyclobutane and Methyl aliphatic)
1585, 1545 StrongSharpC=N, C=C stretch (Pyrimidine core)
1245 StrongBroadC-O-C asymmetric stretch (Ether linkage)
1050 MediumSharpC-O-C symmetric stretch
650 MediumSharpC-Br stretch

Conclusion

The structural elucidation of this compound requires a rigorous, multi-modal approach. By leveraging the heavy-atom effect in ¹³C NMR, the predictable McLafferty-type fragmentation of cyclobutyl ethers in HRMS, and the distinct vibrational modes of the halogenated pyrimidine core in ATR-FTIR, we establish a robust, self-validating analytical profile. This methodology ensures absolute confidence in molecular integrity prior to deployment in complex synthetic workflows.

References

  • Supporting Information: NMR Spectroscopy of Pyrimidines, The Royal Society of Chemistry. Available at: [Link]

  • 5-Bromo-4-methylpyrimidine | CID 12461863, PubChem, National Institutes of Health. Available at: [Link]

  • The mass spectral fragmentation patterns of cyclobutyl and cyclopropylcarbinyl methyl ethers, ResearchGate. Available at: [Link]

  • An ATR-FTIR study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines, part II, PubMed, National Institutes of Health. Available at: [Link]

Sources

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents. Its structural core—a pyrimidine ring functionalized with a bromine atom, a methyl group, and a cyclobutoxy ether—serves as a versatile scaffold for the development of kinase inhibitors, antiviral agents, and CNS-active compounds.

The compound is defined by the following physicochemical parameters, verified through stoichiometric calculation and structural analysis.

Physicochemical Characterization Table[1][2][3]
ParameterValueTechnical Notes
IUPAC Name 5-Bromo-2-cyclobutoxy-4-methylpyrimidine
CAS Registry Number 1935588-15-0 Primary identifier for regulatory filing.
Molecular Formula C₉H₁₁BrN₂O Confirmed via elemental accounting (see below).
Molecular Weight 243.10 g/mol Average mass based on standard atomic weights.
Exact Mass 242.0055 DaMonoisotopic mass (

Br isotope).
LogP (Predicted) ~2.8 - 3.1Indicates moderate lipophilicity suitable for CNS penetration.
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.
Structural Validation (Elemental Accounting)

To ensure the integrity of the formula C₉H₁₁BrN₂O , we analyze the substitution pattern on the pyrimidine ring (C₄H₄N₂):

  • Core: Pyrimidine ring (Positions 2, 4, 5, 6).[1][2]

  • Position 2 (Nucleophilic Displacement): Substitution of H with Cyclobutoxy group (-O-C₄H₇). Net change: +C₄H₇O, -H.

  • Position 4 (Alkyl): Substitution of H with Methyl group (-CH₃). Net change: +CH₃, -H.

  • Position 5 (Halogen): Substitution of H with Bromine (-Br).[3] Net change: +Br, -H.

  • Position 6: Unsubstituted (Retains H).

Summation:

  • C: 4 (ring) + 4 (cyclobutyl) + 1 (methyl) = 9

  • H: 1 (pos 6) + 7 (cyclobutyl) + 3 (methyl) = 11

  • N: 2 (ring) = 2

  • O: 1 (ether) = 1

  • Br: 1 = 1

Synthetic Methodology & Process Logic

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (


) pathway. As a Senior Scientist, I recommend this route over direct bromination of the ether because it offers superior regiocontrol and yield.
Retrosynthetic Analysis

The most robust disconnection is at the C2-Oxygen bond. The precursor, 5-bromo-2-chloro-4-methylpyrimidine , is highly activated for nucleophilic attack at the C2 position due to the electron-withdrawing nature of the ring nitrogens and the C5-bromine atom.

Experimental Protocol (Recommended)

Reagents:

  • Substrate: 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq)

  • Nucleophile: Cyclobutanol (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.5 eq) or Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Solvent: Anhydrous THF (for NaH) or DMF (for Cs₂CO₃)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Nitrogen (

    
    ), suspend NaH (1.5 eq) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add Cyclobutanol (1.2 eq). Stir for 30 minutes at 0°C to ensure complete deprotonation and formation of sodium cyclobutoxide. Critical Step: Evolution of

    
     gas must cease before proceeding.
    
  • Addition: Dissolve 5-Bromo-2-chloro-4-methylpyrimidine in minimal THF and add dropwise to the alkoxide solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.

  • Quench: Carefully quench with saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[3][4]
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reaction Pathway Diagram[1]

SynthesisPath Start 5-Bromo-2-chloro- 4-methylpyrimidine (Electrophile) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate S_NAr Attack (THF, 0°C) Reagent Cyclobutanol + NaH (Base) Reagent->Intermediate Product 5-Bromo-2-cyclobutoxy- 4-methyl-pyrimidine (Target) Intermediate->Product Elimination of Cl⁻ (RT, 4h)

Caption: Figure 1. Regioselective


 synthesis pathway via sodium cyclobutoxide displacement.

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization. The following spectral features are diagnostic for this specific compound.

1H NMR Profile (Predicted in )
  • 
     8.35 ppm (1H, s):  The aromatic proton at position 6. This singlet is characteristic of the pyrimidine core.
    
  • 
     5.15 ppm (1H, m):  The methine proton of the cyclobutoxy group (
    
    
    
    ). The quintet-like splitting pattern confirms the cyclobutyl ring attachment.
  • 
     2.50 ppm (3H, s):  The methyl group at position 4.
    
  • 
     2.40 – 1.60 ppm (6H, m):  The remaining methylene protons of the cyclobutyl ring.
    
Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of one Bromine atom results in a distinctive 1:1 doublet for the molecular ion peaks

    
     and 
    
    
    
    .
  • Target Mass: Look for peaks at 243.0 (

    
    Br) and 245.0  (
    
    
    
    Br).
QC Decision Logic

QC_Logic Sample Crude Product LCMS LC-MS Analysis Sample->LCMS IsotopeCheck Br Pattern (1:1)? Mass 243/245? LCMS->IsotopeCheck NMR 1H NMR (CDCl3) IsotopeCheck->NMR Yes Reject Repurify / Reject IsotopeCheck->Reject No PurityCheck Integral Ratio Ar-H : Me : Cyclobutyl 1 : 3 : 7 NMR->PurityCheck Release Release Batch PurityCheck->Release Pass PurityCheck->Reject Fail

Caption: Figure 2. Quality Control decision tree for validating halogenated pyrimidine derivatives.

Applications in Drug Discovery[4][7]

This compound is not merely an end-product but a high-value Intermediate . Its utility lies in the orthogonality of its functional groups:

  • The Bromine Handle (C5): Allows for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This is the primary site for extending the carbon skeleton to build kinase inhibitors.

  • The Cyclobutoxy Group (C2): Acts as a lipophilic, metabolically stable ether. Unlike linear alkoxy chains, the cyclobutyl ring restricts conformational freedom, potentially improving binding affinity to target protein pockets (e.g., hydrophobic pockets in ATP-binding sites).

  • The Methyl Group (C4): Provides steric bulk that can influence the twisting of the pyrimidine ring relative to other coupled systems, often crucial for "atropisomer" selectivity in modern drug design.

References

  • PubChem. (2025).[1][5] Compound Summary: 5-Bromo-2-methylpyrimidine-4-carboxylic acid (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Cyclobutanes in Small-Molecule Drug Candidates. PMC Review. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility characteristics and determination protocols for 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine .

Executive Summary

This compound (CAS: 1935588-15-0 ) is a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of antiviral and anticancer agents where pyrimidine scaffolds are ubiquitous.

Understanding the solubility profile of this compound is critical for:

  • Process Chemistry: Optimizing reaction concentrations for nucleophilic substitutions (SNAr) or metal-catalyzed cross-couplings.

  • Purification: Designing effective crystallization or recrystallization protocols.

  • Formulation: Ensuring bioavailability in early-stage drug delivery systems.

This guide provides a structural analysis of the compound's solubility behavior, a validated experimental protocol for determining thermodynamic solubility, and a framework for solvent selection based on Hansen Solubility Parameters (HSP).

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name 5-Bromo-2-cyclobutoxy-4-methylpyrimidine
CAS Number 1935588-15-0
Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Structural Features [1][2] • Pyrimidine Core: Electron-deficient aromatic ring (polar).• 5-Bromo: Lipophilic, electron-withdrawing halogen.• 2-Cyclobutoxy: Bulky, non-polar ether linkage; increases logP.• 4-Methyl: Weakly electron-donating alkyl group.
Predicted LogP ~2.8 – 3.2 (Moderately Lipophilic)
Theoretical Solubility Behavior

The cyclobutoxy substituent is the defining feature of this molecule's solubility. Unlike smaller alkoxy groups (methoxy/ethoxy), the cyclobutyl ring adds significant steric bulk and lipophilicity.

  • H-Bonding: The molecule acts as a Hydrogen Bond Acceptor (HBA) via the pyrimidine nitrogens and the ether oxygen. It lacks Hydrogen Bond Donors (HBD).

  • Implication: It will show high affinity for solvents that can donate protons (e.g., alcohols, chloroform) or dipolar aprotic solvents that solvate the polar core.

Predicted Solubility Profile

Based on structural analogs (e.g., 2-bromo-4-methylpyrimidine) and functional group contributions, the solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent High dispersion forces; Chloroform acts as a weak H-bond donor to the pyrimidine nitrogens.
Polar Aprotic DMF, DMSO, NMPExcellent Strong dipole-dipole interactions solvate the polar pyrimidine core effectively.
Esters & Ethers Ethyl Acetate, THF, 1,4-DioxaneGood "Like dissolves like"; compatible polarity and lack of competing strong H-bond networks.
Alcohols Methanol, Ethanol, IsopropanolModerate Soluble, but decreases as alcohol chain length increases. The hydrophobic cyclobutyl group resists solvation in highly polar methanol.
Alkanes Hexane, HeptaneLow The polar pyrimidine ring is energetically unfavorable in a purely non-polar environment.
Water WaterInsoluble Lack of H-bond donors and the lipophilic 5-bromo/2-cyclobutoxy groups prevent aqueous solvation.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility (


) of the compound in selected organic solvents using the Shake-Flask Method followed by HPLC analysis.
Materials & Equipment
  • Compound: this compound (>98% purity).

  • Solvents: HPLC Grade (MeOH, EtOH, DMF, DCM, EtOAc).

  • Equipment: Orbital shaker incubator, 0.45 µm PTFE syringe filters, HPLC system (UV detector).

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add excess solid compound (~50-100 mg) to 5 mL of the chosen solvent in a glass vial.

  • Ensure visible solid remains at the bottom (indicating saturation).

  • Cap the vials tightly and seal with Parafilm to prevent solvent evaporation.

Step 2: Equilibration

  • Place vials in an orbital shaker at a fixed temperature (e.g., 25.0 ± 0.1 °C).

  • Agitate at 150 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Validation Check: If all solid dissolves, add more compound until a precipitate persists.

Step 3: Sampling & Filtration

  • Stop agitation and allow the suspension to settle for 1 hour.

  • Withdraw 1 mL of the supernatant using a pre-warmed syringe.

  • Filter through a 0.45 µm PTFE filter (hydrophobic filters prevent drug adsorption).

    • Critical: Discard the first 0.2 mL of filtrate to saturate the filter membrane.

Step 4: Quantification (HPLC)

  • Dilute the filtrate with mobile phase to fall within the linear calibration range.

  • Inject into HPLC (C18 Column, MeOH/Water gradient).

  • Calculate concentration (

    
    ) using a pre-established calibration curve.
    
Data Correlation (Apelblat Model)

To correlate solubility with temperature, use the Modified Apelblat Equation , which is the standard for pyrimidine derivatives [1, 2]:



Where:

  • 
     = Mole fraction solubility[3]
    
  • 
     = Absolute temperature (K)[3]
    
  • 
     = Empirical constants derived from regression analysis.
    

Visualizations

Solubility Determination Workflow

The following diagram outlines the decision logic and workflow for accurate solubility measurement.

SolubilityWorkflow Start Start: Solubility Study SelectSolvent Select Solvent Set (Based on Polarity) Start->SelectSolvent AddSolid Add Excess Solid (Visible Precipitate) SelectSolvent->AddSolid Equilibrate Equilibrate (25°C, 24-48h, 150 rpm) AddSolid->Equilibrate CheckSolid Is Solid Still Present? Equilibrate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No SettleFilter Settle & Filter (0.45 µm PTFE) CheckSolid->SettleFilter Yes AddMore->Equilibrate Dilute Dilute for HPLC SettleFilter->Dilute Analyze HPLC Quantification Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Solvent Selection Decision Matrix

This diagram assists in selecting the appropriate solvent for specific process applications (Reaction vs. Crystallization).

SolventSelection Goal Application Goal Reaction Reaction Solvent Goal->Reaction Crystallization Crystallization Goal->Crystallization HighSol High Solubility Required Reaction->HighSol TempDep Temp. Dependent Solubility Crystallization->TempDep AntiSolvent Anti-Solvent Addition Crystallization->AntiSolvent PolarAprotic DMF / DMSO (S_NAr Reactions) HighSol->PolarAprotic Chlorinated DCM / Chloroform (Low Temp) HighSol->Chlorinated Alcohol Ethanol / Isopropanol (Cooling Cryst.) TempDep->Alcohol WaterHex Water or Hexane (Precipitation) AntiSolvent->WaterHex

Figure 2: Solvent selection strategy for process chemistry applications involving this compound.

Safety & Handling

  • Hazard Classification: As a halogenated pyrimidine, treat as Irritant (Skin/Eye/Respiratory) .

  • Reactivity Warning: Avoid strong acids. The cyclobutoxy ether linkage is susceptible to acid-catalyzed cleavage, which would yield the corresponding pyrimidinol and cyclobutanol/cyclobutene.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood, especially when using chlorinated solvents or DMF.

References

  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data.

  • Bhesaniya, K., & Baluja, S. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data.

  • Key Organics. (n.d.). Product Page: 5-bromo-2-cyclobutoxy-4-methylpyrimidine (CAS 1935588-15-0).[4]

  • PubChem. (2025).[5] 5-Bromo-4-methylpyrimidin-2-amine (Structural Analog Data). National Library of Medicine.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In the landscape of modern drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold." Its presence in the essential building blocks of DNA and RNA (cytosine, thymine, and uracil) provides a biological precedent, and its unique physicochemical properties have made it a cornerstone of numerous FDA-approved therapeutics.[1][2][3] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, rationally designed derivative, 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine , to explore its potential biological activity, hypothesize its mechanism of action, and lay out a comprehensive experimental strategy for its validation.

The architecture of this molecule is not arbitrary; each substituent has been chosen to potentially maximize therapeutic efficacy, a concept rooted in established medicinal chemistry principles.

  • The Pyrimidine Core: This nitrogen-containing heterocycle is a well-established bioisostere of the purine ring in adenosine triphosphate (ATP).[6] This mimicry allows pyrimidine-based compounds to competitively bind to the ATP-binding pocket of a large family of enzymes known as kinases, many of which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[6][7]

  • 2-Cyclobutoxy Group: The incorporation of a cyclobutane ring is a modern strategy to introduce conformational rigidity into a molecule.[8] Unlike flexible alkyl chains, a cyclobutane ring restricts the rotational freedom of the side chain, which can decrease the entropic penalty upon binding to a biological target. This pre-paying of the energetic cost of binding can lead to a significant increase in potency and selectivity.

  • 4-Methyl Group: The substitution at the C4 position of the pyrimidine ring is a common modification point that can influence binding affinity and metabolic stability.

  • 5-Bromo Substituent: The bromine atom at the C5 position is of critical strategic importance for two reasons. First, halogenation can enhance binding affinity and modulate the electronic properties of the scaffold.[9] The C5 position of the pyrimidine ring is often directed towards the "gatekeeper" residue in the kinase ATP-binding pocket, and modifications here can be pivotal for achieving selectivity.[7] Second, the bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[10][11] This allows for the rapid generation of a diverse library of analogs, which is essential for establishing Structure-Activity Relationships (SAR) and optimizing lead compounds.

Based on this structural deconstruction, our primary hypothesis is that This compound is a potent and selective inhibitor of protein kinases implicated in oncogenesis.

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, including proliferation, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][6] Pyrimidine-based molecules have shown remarkable success as kinase inhibitors, with numerous compounds demonstrating potent inhibition of targets like Aurora Kinases (AURK), Polo-like Kinases (PLK), and Epidermal Growth Factor Receptor (EGFR).[1][6][12]

We hypothesize that this compound functions as an ATP-competitive inhibitor. By binding to the ATP pocket in the kinase active site, it prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascade that drives malignant cell growth. Aurora kinases, which are key regulators of the cell cycle, represent a particularly promising target class for this scaffold.[1][7]

Aurora_Kinase_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Kinase Regulation G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AURKB Aurora Kinase B (AURKB) AURKB->Mitosis Promotes Histone_H3 Substrate (e.g., Histone H3) AURKB->Histone_H3 Phosphorylation Phospho_Histone_H3 Phosphorylated Substrate Histone_H3->Phospho_Histone_H3 Phospho_Histone_H3->Mitosis Enables ATP ATP ATP->AURKB ADP ADP Target_Compound 5-Bromo-2-cyclobutoxy- 4-methyl-pyrimidine Target_Compound->AURKB Inhibition Experimental_Workflow cluster_0 Phase 1: In Vitro Biochemical Profiling cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Lead Optimization A Kinase Panel Screen (Broad Profiling) B IC50 Determination (Potency Assay) A->B Identify Hits C Antiproliferative Assay (e.g., MTT, CellTiter-Glo) B->C Validate in Cellular Context D Target Engagement Assay (e.g., Western Blot) C->D Confirm Cellular Activity E SAR Studies via Synthetic Diversification D->E Confirm Mechanism of Action F ADME/Tox Profiling E->F Optimize Properties

Caption: A multi-phase workflow for compound validation.

Phase 1: In Vitro Biochemical Profiling

The initial goal is to determine if the compound directly interacts with and inhibits purified protein kinases.

Protocol 1: Broad Kinase Panel Screening

  • Causality: Before investing in detailed assays, it is crucial to perform a broad screen to identify which kinases, if any, are inhibited by the compound. This unbiased approach prevents premature focus on a single target and can reveal unexpected activities. A large, commercially available panel (e.g., DiscoverX KINOMEscan™) provides a comprehensive and cost-effective initial assessment. [7]* Methodology:

    • Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

    • Submit the compound to a commercial screening service for profiling against a panel of >400 human kinases at a single concentration (e.g., 1 µM).

    • The service will perform binding or activity assays and report the results as percent inhibition or percent of control.

    • Analyze the data to identify "hits"—kinases that are inhibited by more than 90% at the tested concentration.

Protocol 2: IC₅₀ Determination for Lead Kinase Targets

  • Causality: Once primary hits are identified, the next step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this. A luminescence-based ATP depletion assay (e.g., ADP-Glo™ Kinase Assay) is a robust, reliable, and highly sensitive method for determining IC₅₀ values.

  • Methodology:

    • Reagent Preparation: Prepare kinase reaction buffer, purified kinase enzyme (e.g., human recombinant Aurora B), substrate peptide, and ATP at appropriate concentrations as per the manufacturer's protocol.

    • Compound Dilution: Perform a serial dilution of the 10 mM compound stock in kinase buffer to create a range of concentrations (e.g., from 10 µM down to 0.1 nM).

    • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mixture to wells. Add 2.5 µL of each compound dilution. Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 1 hour.

    • ATP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Reading: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. Read the luminescence on a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Hypothetical Data Summary

CompoundTarget KinaseIC₅₀ (nM)
This compoundAURKA15.2
"AURKB5.8
"PLK189.7
"VEGFR2>1000
Staurosporine (Control)AURKB2.5
Phase 2: Cell-Based Functional Assays

Biochemical activity must translate to a functional effect in a living system. These assays determine if the compound can enter cells and inhibit its target in a complex biological environment.

Protocol 3: Antiproliferative Activity Assay

  • Causality: If the compound inhibits a kinase involved in cell proliferation, it should prevent cancer cells from growing. The MTT or CellTiter-Glo® assay is a standard method to measure cell viability and proliferation. We will use a cancer cell line known to be dependent on the target kinase (e.g., HCT-116 colorectal cancer cells for Aurora Kinase B).

  • Methodology:

    • Cell Plating: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • Viability Measurement (CellTiter-Glo®): Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Data Analysis: Read luminescence on a plate reader. Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting cell viability against compound concentration.

Protocol 4: Western Blot for Target Engagement

  • Causality: This assay provides direct evidence that the compound is inhibiting the intended kinase within the cell. It works by measuring the phosphorylation status of a known downstream substrate of the target kinase. For Aurora B, a key substrate is Histone H3 at Serine 10 (pHH3-S10). Inhibition of Aurora B should lead to a decrease in the pHH3-S10 signal.

  • Methodology:

    • Cell Treatment: Culture HCT-116 cells and treat them with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a defined period (e.g., 6 hours). Include a vehicle control.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated Histone H3 (Ser10). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Loading Control: Strip the membrane and re-probe with an antibody for total Histone H3 or a housekeeping protein like GAPDH to ensure equal protein loading across all lanes. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms target engagement.

Synthetic Strategy and Library Development

The strategic placement of the 5-bromo group is key to future lead optimization. It provides a reactive handle for introducing chemical diversity through well-established palladium-catalyzed cross-coupling reactions. [2][11]This enables the exploration of the chemical space around the core scaffold, which is essential for improving potency, selectivity, and pharmacokinetic properties (ADME).

Synthetic_Diversification cluster_0 Palladium-Catalyzed Cross-Coupling start This compound Core Scaffold suzuki Suzuki Coupling + Arylboronic Acid start:f1->suzuki sonogashira Sonogashira Coupling + Terminal Alkyne start:f1->sonogashira buchwald Buchwald-Hartwig + Amine start:f1->buchwald end Diversified Analog Library For SAR Studies suzuki->end:f0 sonogashira->end:f0 buchwald->end:f0

Caption: Synthetic diversification via the 5-bromo handle.

Conclusion and Future Directions

This compound represents a promising chemical scaffold designed with clear medicinal chemistry principles in mind. Its potential as a kinase inhibitor is strongly supported by extensive literature on the pyrimidine core. The phased experimental plan detailed in this guide provides a rigorous and logical pathway to validate this hypothesis, moving from broad biochemical screening to specific cellular mechanism-of-action studies.

Positive results from this validation cascade would establish this molecule as a valuable lead compound. The subsequent steps would involve comprehensive SAR studies, leveraging the synthetic tractability of the 5-bromo position to optimize its biological profile. Concurrently, profiling for absorption, distribution, metabolism, and excretion (ADME) properties, as well as preliminary toxicity assessments, would be essential to gauge its potential as a clinical candidate.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S..
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review. (2022). PubMed.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. [No Source Found].
  • 5-Bromopyrimidine (CAS: 4595-59-9): A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (2025). UCHEM.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (N/A). ResearchGate. Available at: [Link]

  • 5-Bromopyrimidine. (N/A). Chem-Impex.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (N/A). PMC.
  • Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. (N/A). PMC.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (N/A). PubMed Central.
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. (N/A). Benchchem.
  • An overview on synthesis and biological activity of pyrimidines. (N/A). SciSpace.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (N/A). Google Patents.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). [No Source Found].
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [No Source Found].
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). [No Source Found].
  • 5-Bromo-4-methylpyrimidine. (N/A). PubChem. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (N/A). PubMed. Available at: [Link]

Sources

The 5-Bromo-4-methyl-2-substituted-pyrimidine Scaffold: A Technical Guide to a Privileged Core for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its prevalence is particularly notable in the field of kinase inhibitor development, where the pyrimidine core has been extensively utilized to construct potent and selective modulators of this critical enzyme family.[1][3][4] Kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases such as cancer, making them high-value therapeutic targets.[5] The success of pyrimidine-based kinase inhibitors stems from the scaffold's ability to mimic the adenine ring of ATP, enabling it to form key hydrogen bonding interactions within the highly conserved kinase hinge region.[6]

This technical guide focuses on the 5-bromo-4-methyl-2-substituted-pyrimidine scaffold as a promising and versatile core for the development of novel kinase inhibitors. The strategic placement of the bromine atom at the 5-position offers a valuable handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space and the fine-tuning of inhibitor potency and selectivity. The 4-methyl group can influence the compound's steric and electronic properties, while the substituent at the 2-position, such as the cyclobutoxy group in 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine, provides a key vector for modulating the inhibitor's interaction with the kinase active site and influencing its pharmacokinetic properties.

This guide will provide an in-depth exploration of this scaffold, covering its synthesis, mechanism of action, structure-activity relationships, and the critical experimental workflows required for its characterization as a kinase inhibitor.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 5-bromo-4-methyl-2-substituted-pyrimidines can be approached through several established routes, offering flexibility in the introduction of desired substituents. A common strategy involves the construction of the core pyrimidine ring followed by functionalization.

A plausible synthetic route to the this compound scaffold is outlined below. This multi-step synthesis leverages commercially available starting materials and employs well-established reaction conditions.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization Start 2-Hydroxypyrimidine Step1 Bromination (e.g., NBS) Start->Step1 1 Step2 Chlorination (e.g., POCl3) Step1->Step2 2 Intermediate1 5-Bromo-2-chloropyrimidine Step2->Intermediate1 3 Step3 Cyclobutoxylation (Cyclobutanol, NaH) Intermediate1->Step3 4 Intermediate2 5-Bromo-2-cyclobutoxypyrimidine Step3->Intermediate2 5 Step4 Methylation (e.g., Organometallic reagent) Intermediate2->Step4 6 Final_Product This compound Step4->Final_Product 7

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyrimidine

The following is a generalized protocol that can be adapted for the synthesis of this compound and its analogs.

Step 1: Bromination of 2-Hydroxypyrimidine

  • To a solution of 2-hydroxypyrimidine in a suitable solvent (e.g., toluene), add N-bromosuccinimide (NBS).[7]

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and quench with a suitable reagent.

  • Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure to obtain 5-bromo-2-hydroxypyrimidine.[7]

Step 2: Chlorination of 5-Bromo-2-hydroxypyrimidine

  • Treat 5-bromo-2-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3).[7]

  • Heat the reaction mixture and monitor for completion.

  • Carefully quench the reaction and neutralize the mixture.

  • Extract the product, 5-bromo-2-chloropyrimidine, and purify by chromatography.

Step 3: Introduction of the Cyclobutoxy Group

  • To a solution of cyclobutanol in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C to generate the alkoxide.

  • Add a solution of 5-bromo-2-chloropyrimidine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with water and extract the product, 5-bromo-2-cyclobutoxypyrimidine.

  • Purify the product by column chromatography.

Step 4: Methylation at the 4-position

  • This step can be more challenging and may require exploration of different organometallic coupling reactions. One approach could involve a directed ortho-metalation followed by quenching with an electrophilic methyl source.

Mechanism of Action: Targeting the Kinase Hinge Region

The pyrimidine scaffold's efficacy as a kinase inhibitor is largely attributed to its ability to act as an ATP-competitive inhibitor.[1] Protein kinases share a conserved ATP-binding pocket, and the pyrimidine ring can form one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of amino acid residues in the "hinge" region that connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the phosphorylation of downstream targets.

DOT Script for Kinase Inhibition Mechanism

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region ATP_Binding ATP Binding Pocket Inhibitor 5-Bromo-2-cyclobutoxy- 4-methyl-pyrimidine Inhibitor->Hinge H-bonds Inhibitor->ATP_Binding Occupies Kinase_Inactive Inactive Kinase Inhibitor->Kinase_Inactive ATP ATP ATP->ATP_Binding Binds (competitively inhibited) Kinase_Active Active Kinase ATP->Kinase_Active

Caption: Competitive inhibition of a kinase by a pyrimidine-based inhibitor.

The substituents on the pyrimidine core play a crucial role in determining the inhibitor's potency and selectivity. The 2-cyclobutoxy group, for instance, can project into a hydrophobic pocket adjacent to the hinge region, forming favorable van der Waals interactions and potentially displacing water molecules, which can contribute to a higher binding affinity. The 4-methyl group can also influence the orientation of the pyrimidine core within the active site. The 5-bromo substituent can be leveraged to explore interactions with other regions of the ATP-binding pocket through further derivatization.

Structure-Activity Relationship (SAR) Studies: Guiding Inhibitor Optimization

Systematic modification of the 5-bromo-4-methyl-2-substituted-pyrimidine scaffold is essential for optimizing its kinase inhibitory activity. SAR studies involve synthesizing a library of analogs with variations at different positions of the core and evaluating their impact on potency, selectivity, and other drug-like properties.

Table 1: Key Positions for SAR Exploration

PositionSubstituent TypeRationale
R1 (2-position) Alkoxy, Amino, ArylModulates interactions with the hydrophobic pocket and solvent-exposed region. Can influence selectivity.
R2 (4-position) Small alkyl, HydrogenFine-tunes steric and electronic properties. Can impact the orientation in the active site.
R3 (5-position) Aryl, Heteroaryl (via cross-coupling of the bromo group)Explores interactions with the ribose-binding pocket and can significantly enhance potency and selectivity.

The bromine at the 5-position is a particularly valuable feature for SAR studies, as it allows for the introduction of a wide range of substituents using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[8] This enables the exploration of interactions with different regions of the kinase active site, potentially leading to the identification of highly potent and selective inhibitors.

Experimental Workflows for Characterization

A rigorous and systematic approach to the experimental evaluation of novel compounds is critical for their successful development as kinase inhibitors. This involves a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular activity.

Biochemical Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[9] These assays are essential for determining the intrinsic potency of an inhibitor (e.g., IC50 or Ki value).

DOT Script for Biochemical Assay Workflow

Biochemical_Assay Start Purified Kinase + Substrate + ATP Incubate Incubate with Inhibitor Start->Incubate Detect Detect Phosphorylation Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Protocol 2: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5]

  • Kinase Reaction:

    • Set up a reaction mixture containing the purified kinase, the specific peptide substrate, ATP, and varying concentrations of the test compound (e.g., this compound).

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period.

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for the recommended time (e.g., 40 minutes at room temperature).

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Detection:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assays

While biochemical assays are crucial for determining intrinsic potency, cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity. These assays measure the ability of a compound to inhibit a kinase within a cellular context, taking into account factors such as cell permeability and off-target effects.

DOT Script for Cell-Based Assay Workflow

Cell_Based_Assay Start Culture Cells Treat Treat with Inhibitor Start->Treat Lyse Lyse Cells Treat->Lyse Detect Detect Phosphorylation of Downstream Target Lyse->Detect Analyze Determine Cellular IC50 Detect->Analyze

Caption: A general workflow for a cell-based kinase inhibition assay.

Protocol 3: Western Blotting for Downstream Target Phosphorylation

This method assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in cells.

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway dependent on the target kinase.

    • Treat the cells with varying concentrations of the test inhibitor for a specific duration.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion: A Versatile Scaffold for Future Kinase Inhibitor Discovery

The 5-bromo-4-methyl-2-substituted-pyrimidine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven ability of the pyrimidine core to effectively target the kinase hinge region, provides a solid foundation for the generation of potent and selective modulators of kinase activity. The strategic inclusion of a bromine atom at the 5-position further enhances the value of this scaffold by enabling extensive SAR studies through a variety of cross-coupling reactions. By employing the rigorous biochemical and cell-based characterization workflows detailed in this guide, researchers can effectively advance compounds based on this core from initial hits to validated lead molecules with therapeutic potential. The continued exploration of this and related pyrimidine scaffolds will undoubtedly contribute to the development of the next generation of targeted kinase inhibitors.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • ACS Publications. (2021, August 1).
  • Reaction Biology. (2022, May 11).
  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • DORA 4RI. (2021, August 1).
  • ResearchGate. (2025, November 24). (PDF)
  • PubMed. (2022, July 26). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review.
  • ResearchGate. (n.d.). Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4- d ]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma.
  • MDPI. (2023, January 3).
  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
  • (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL Part # P2747, P2748, P2940, P2941*.
  • PMC. (2024, November 1).
  • (2021, November 4). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro.
  • (2010, October 15). Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase.
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • (2025, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
  • Benchchem. (n.d.). Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PMC. (n.d.).
  • ResearchGate. (2020, December 31). (PDF)
  • ChemicalBook. (2025, April 23). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • Benchchem. (n.d.).
  • PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
  • MDPI. (2023, September 15).
  • Benchchem. (n.d.). 5-Bromo-2,4-bis(methylthio)pyrimidine | 60186-81-4.
  • University of Cambridge. (n.d.). RSC Medicinal Chemistry.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine is a substituted pyrimidine of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The strategic combination of a reactive bromine atom, a lipophilic cyclobutoxy group, and a methyl-substituted pyrimidine core provides a unique framework for molecular design. This guide offers a comprehensive analysis of a robust and efficient synthetic pathway to this target molecule. We will dissect the synthesis from a retrosynthetic perspective, focusing on the logical selection and preparation of key starting materials and intermediates. Detailed, field-proven protocols are provided for each critical transformation, underpinned by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically rigorous guide to the synthesis of this important chemical entity.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a multi-substituted heterocyclic compound like this compound demands a logical and convergent strategy. A retrosynthetic analysis reveals a clear path forward, prioritizing the construction of a stable, functionalized pyrimidine core before the final introduction of the cyclobutoxy moiety.

The key C-O ether bond at the C2 position is logically disconnected to reveal two primary synthons: a nucleophilic cyclobutoxide anion and an electrophilic pyrimidine core. The pyrimidine core must possess a suitable leaving group at the C2 position, typically a halogen like chlorine, making 5-Bromo-2-chloro-4-methyl-pyrimidine the pivotal intermediate.

Further deconstruction of this intermediate points towards a foundational pyrimidine ring system that can be sequentially functionalized. A highly efficient approach begins with the construction of the 4-methyl-pyrimidine ring, followed by electrophilic bromination at the C5 position and, finally, conversion to the required 2-chloro derivative. This strategy leverages the inherent reactivity of the pyrimidine ring and the commercial availability of simple precursors.

G Target This compound Intermediate3 5-Bromo-2-chloro-4-methyl-pyrimidine Target->Intermediate3 SNAr Reaction Cyclobutanol Cyclobutanol Target->Cyclobutanol Nucleophilic Addition Intermediate2 5-Bromo-4-methyl-2-thiouracil Intermediate3->Intermediate2 Chlorination (e.g., POCl₃) Intermediate1 4-Methyl-2-thiouracil Intermediate2->Intermediate1 Electrophilic Bromination EthylAcetoacetate Ethyl Acetoacetate Intermediate1->EthylAcetoacetate Condensation Thiourea Thiourea Intermediate1->Thiourea Condensation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Pyrimidine Core: From Simple Precursors to a Functionalized Intermediate

This section details the construction of the key intermediate, 5-Bromo-2-chloro-4-methyl-pyrimidine, through a reliable three-step sequence.

Step 1: Synthesis of 4-Methyl-2-thiouracil

The foundation of the pyrimidine ring is established through the classical condensation of a β-ketoester with thiourea. Ethyl acetoacetate provides the C4-methyl, C5-H, and C6-keto functionalities, while thiourea closes the ring to form the thiouracil derivative.[1] This reaction is robust, high-yielding, and utilizes readily available starting materials.

Experimental Protocol:

  • Prepare Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of sodium) under an inert atmosphere (N₂ or Ar).

  • Add Thiourea: Once all the sodium has reacted and the solution has cooled, add thiourea (1.0 eq) and stir until it is completely dissolved.

  • Add Ethyl Acetoacetate: To the resulting solution, add ethyl acetoacetate (1.0 eq) dropwise. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Acidify the solution dropwise with concentrated hydrochloric acid (HCl) until the pH is ~5-6.

  • Isolation: A white precipitate of 4-methyl-2-thiouracil will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Reagent/MaterialMolar Mass ( g/mol )Equivalents
Sodium Metal22.991.0
Absolute Ethanol46.07Solvent
Thiourea76.121.0
Ethyl Acetoacetate130.141.0
Step 2: Electrophilic Bromination to Yield 5-Bromo-4-methyl-2-thiouracil

The electron-rich nature of the thiouracil ring facilitates electrophilic substitution at the C5 position.[2] Direct bromination using molecular bromine in a suitable solvent provides the desired 5-bromo derivative cleanly.

Experimental Protocol:

  • Dissolve Starting Material: Suspend 4-methyl-2-thiouracil (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add Bromine: While stirring vigorously, add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise. The bromine color should discharge as the reaction proceeds.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Pour the reaction mixture into a large volume of ice water. The product will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum.

Step 3: Chlorination to the Key Intermediate: 5-Bromo-2-chloro-4-methyl-pyrimidine

The conversion of the 2-thioxo group (or its tautomeric 2-mercapto form) into a 2-chloro substituent is a critical step that activates the C2 position for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating and dehydrating agent.[3][4]

Causality Behind Experimental Choice: The C=S bond in the thiouracil is converted into a C-Cl bond. POCl₃ is highly effective for this type of conversion on heterocyclic systems, readily replacing hydroxyl or thiol groups with chlorine. This reaction transforms the relatively unreactive thiouracil into a highly electrophilic chloropyrimidine, primed for the final SNAr step.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), carefully add 5-bromo-4-methyl-2-thiouracil (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq).

  • Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid will gradually dissolve as the reaction proceeds.

  • Removal of Excess POCl₃: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure. (Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood).

  • Work-up: Very cautiously, pour the cooled reaction residue onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Extraction: Neutralize the aqueous solution with a solid base (e.g., sodium carbonate or potassium carbonate) until basic. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel column chromatography if necessary.

Final Assembly: Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis involves the displacement of the chloride from the C2 position of the pyrimidine ring by the cyclobutoxide nucleophile. This reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6]

Mechanism Insight: The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This deficiency is enhanced by the electron-withdrawing bromine atom. Consequently, the C2 carbon is highly electrophilic and susceptible to attack by a strong nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. The subsequent expulsion of the chloride leaving group restores aromaticity and yields the final product.

Caption: SNAr mechanism for the final synthesis step.

Experimental Protocol:

  • Generate Nucleophile: In a flame-dried, three-neck flask under an inert atmosphere, add cyclobutanol (1.2-1.5 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Stir at 0 °C to room temperature until hydrogen gas evolution ceases, indicating the formation of sodium cyclobutoxide.

  • Add Electrophile: Cool the mixture to 0 °C and add a solution of 5-bromo-2-chloro-4-methyl-pyrimidine (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary. Monitor by TLC.

  • Quench: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final this compound.

Summary of Core Starting Materials

The successful execution of this synthesis relies on the quality and availability of the following fundamental starting materials.

Starting MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Role
Ethyl Acetoacetate141-97-9C₆H₁₀O₃130.14C4 backbone of the pyrimidine ring
Thiourea62-56-6CH₄N₂S76.12Provides N1, C2, and N3 atoms
Bromine7726-95-6Br₂159.81Electrophile for C5 bromination
Phosphorus Oxychloride10025-87-3POCl₃153.33Chlorinating agent for C2 position
Cyclobutanol2919-23-5C₄H₈O72.11Source of the C2-cyclobutoxy group
Sodium Hydride7646-69-7NaH24.00Base for generating the nucleophile

Conclusion

The synthesis of this compound can be reliably achieved through a logical and convergent four-step sequence starting from commercially available ethyl acetoacetate and thiourea. The strategy hinges on the initial formation of a 4-methyl-2-thiouracil core, followed by sequential bromination and chlorination to produce the key electrophilic intermediate, 5-Bromo-2-chloro-4-methyl-pyrimidine. The final, mechanistically well-understood SNAr reaction with cyclobutanol affords the target molecule. This guide provides a robust framework, grounded in established chemical principles, for the successful and reproducible synthesis of this valuable pyrimidine derivative for applications in research and drug discovery.

References

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC. [Link]

  • Preparation of 5-bromo-2,4-dichloropyrimidine. PrepChem.com. [Link]

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • Methylthiouracil. Wikipedia. [Link]

  • Methylthiouracil | C5H6N2OS. PubChem. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, NO. 11, 1999. [Link]

  • Microbial Formation of 4-Thiouracil. ASM Journals. [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)- ones and their antimicrobial activity. The Royal Society of Chemistry. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Preparation method of 2-methyl-5-bromopyrimidine.
  • The Synthesis of 5-Halogeno-2-thiouracil and 6-Methyl-5-halogeno-2-thiouracil Derivatives 1. ACS Publications. [Link]

Sources

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 5-Bromo-2-cyclobutoxy-4-methylpyrimidine Structural Analogs, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: 5-Bromo-2-(cyclobutyloxy)-4-methylpyrimidine[1]

  • CAS Number: 1935588-15-0[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 243.10 g/mol

The Core Directive: This guide analyzes 5-Bromo-2-cyclobutoxy-4-methylpyrimidine, a specialized heterocyclic building block. While pyrimidines are ubiquitous in drug discovery (e.g., kinase inhibitors, antivirals), this specific scaffold represents a strategic convergence of three distinct pharmacophoric elements:

  • The 5-Bromo Handle: A pre-installed site for high-fidelity Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

  • The 2-Cyclobutoxy Motif: A lipophilic, sterically defined ether linkage. Unlike flexible linear ethers (e.g., ethoxy) or highly strained rings (e.g., cyclopropoxy), the cyclobutyl group provides a unique "Goldilocks" zone of metabolic stability and hydrophobic cavity filling.

  • The 4-Methyl Group: A steric blocker that desymmetrizes the pyrimidine ring, preventing off-target nucleophilic attacks at the C4 position and directing electronic density.

Part 2: Synthetic Architecture

The synthesis of this core relies on the regioselective exploitation of the pyrimidine ring's electrophilicity. The protocol below is designed for high yield and scalability, minimizing side reactions common in heteroaromatic chemistry.

Synthesis Pathway (The "Make")

The most robust route involves the Nucleophilic Aromatic Substitution (


) of 5-bromo-2-chloro-4-methylpyrimidine using cyclobutanol.

Reaction Logic:

  • Substrate: 5-Bromo-2-chloro-4-methylpyrimidine. The C2-position is activated for nucleophilic attack by the two adjacent ring nitrogens. The C4-methyl group deactivates the C4 position (sterically and electronically), ensuring exclusive substitution at C2.

  • Nucleophile: Cyclobutoxide (generated in situ).

  • Base Selection: Sodium Hydride (NaH) is preferred over weaker carbonate bases to ensure complete deprotonation of the secondary alcohol (cyclobutanol), which is sterically hindered.

Experimental Protocol: Synthesis of 5-Bromo-2-cyclobutoxy-4-methylpyrimidine

  • Preparation of Alkoxide:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add anhydrous THF (50 mL).

    • Cool to 0°C in an ice bath.

    • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Add Cyclobutanol (1.1 equiv) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Displacement Reaction:

    • Dissolve 5-Bromo-2-chloro-4-methylpyrimidine (1.0 equiv) in anhydrous THF (20 mL).

    • Add this solution dropwise to the generated alkoxide solution at 0°C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.

  • Workup & Purification:

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10% Ethyl Acetate in Hexanes.

    • Expected Yield: 85–92% (White to off-white crystalline solid).

Part 3: Derivatization & Analog Generation

Once the core is synthesized, the 5-bromo position becomes the "diversity point." The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Visualization: Divergent Synthesis Flow

G Start 5-Bromo-2-chloro- 4-methylpyrimidine Core CORE SCAFFOLD: 5-Bromo-2-cyclobutoxy- 4-methylpyrimidine Start->Core Cyclobutanol, NaH THF, Reflux (SnAr) Prod1 Biaryl Analog (Suzuki Coupling) Core->Prod1 Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Prod2 Aminopyrimidine (Buchwald-Hartwig) Core->Prod2 R-NH2 Pd2(dba)3, Xantphos Prod3 Alkynyl Derivative (Sonogashira) Core->Prod3 R-C≡CH Pd(PPh3)2Cl2, CuI

Figure 1: Divergent synthetic pathways from the 5-bromo-2-cyclobutoxy-4-methylpyrimidine core.

Key Reaction: Suzuki-Miyaura Coupling (Protocol)

This reaction couples the core with aryl boronic acids, a common step in synthesizing kinase inhibitors (e.g., targeting EGFR or CDK).

  • Reagents: Core Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Degas with Nitrogen, heat at 90°C for 12 hours.

  • Note: The cyclobutoxy group is stable under these basic aqueous conditions, unlike some ester-containing scaffolds.

Part 4: Medicinal Chemistry & SAR Insights

Why choose the cyclobutoxy group over other ethers? In drug design, this choice is rarely accidental. It is a strategic manipulation of physicochemical properties.

Comparative Pharmacophore Analysis
FeatureCyclobutoxy (Target)Isopropoxy (Analog)Cyclopropoxy (Analog)
Lipophilicity (cLogP) High (+0.4 vs iPr)ModerateModerate
Metabolic Stability High (No benzylic H)Low (Oxidation prone)Moderate (Ring opening)
Conformational Bias Puckered Ring Flexible RotatorRigid Planar
Steric Bulk (

-value)
HighMediumLow

Expert Insight: The cyclobutyl ring exists in a "puckered" conformation. When attached to the pyrimidine at the 2-position, it projects into a hydrophobic pocket (e.g., in GPCRs like GPR119) differently than a flat phenyl or a flexible isopropyl group. This can significantly enhance potency by displacing "high-energy" water molecules from the receptor binding site.

Signaling Pathway Context (Hypothetical)

Many 2-alkoxy-5-arylpyrimidines function as agonists for GPR119 (a target for Type 2 Diabetes) or inhibitors of specific kinases.

Pathway Ligand Pyrimidine Analog (Ligand) Receptor GPCR (e.g., GPR119) Ligand->Receptor Binding GProtein Gs Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Stimulation cAMP cAMP Increase AC->cAMP Production Effect Insulin Secretion (GLP-1 Release) cAMP->Effect Signaling

Figure 2: Typical GPCR signaling cascade activated by pyrimidine-based agonists.

Part 5: References

  • Key Organics. (n.d.). 5-bromo-2-cyclobutoxy-4-methylpyrimidine Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 256210, 5-Bromo-2-methylpyrimidine-4-carboxylic acid (Analogous Chemistry). Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines and Cyclobutane Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoropyrimidine Product Specification (Analogous Reactivity). Retrieved from [2]

  • BenchChem. (n.d.). Protocols for 5-Bromo-2-chloropyrimidine Functionalization. Retrieved from

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization and execution of the Buchwald-Hartwig cross-coupling reaction for 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine . This substrate presents a dual challenge: the electronic deactivation characteristic of electron-deficient pyrimidines and the steric hindrance imposed by the C4-methyl group ortho to the reaction site (C5).

Standard palladium protocols (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) often fail with this scaffold due to slow oxidative addition and competitive coordination of the pyrimidine nitrogens to the metal center. This protocol utilizes Third- and Fourth-Generation Buchwald Precatalysts (specifically RuPhos and BrettPhos systems) to overcome these energy barriers, ensuring high yields and suppression of hydrodehalogenation side products.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The target molecule, This compound , contains three critical structural features influencing reactivity:

  • C5-Bromide: The electrophilic site.[1] While C-Br bonds are generally reactive, the electron-deficient nature of the pyrimidine ring makes oxidative addition slower compared to aryl bromides.

  • C4-Methyl Group: Located ortho to the bromide. This steric bulk hinders the approach of the palladium catalyst, necessitating a ligand that is bulky enough to enforce mono-ligation (increasing reactivity) but flexible enough to accommodate the substrate.

  • C2-Cyclobutoxy Group: An electron-donating group by resonance, which slightly deactivates the ring toward oxidative addition but stabilizes the intermediate. It is also a potential leaving group under harsh acidic conditions (not relevant here) or very high temperatures.

Catalyst Selection Logic

To address the C4-methyl steric hindrance, we employ Dialkylbiaryl Phosphine Ligands .

  • RuPhos: The gold standard for sterically hindered secondary amines and electron-deficient aryl halides. Its bulk promotes the difficult reductive elimination step.

  • BrettPhos: Optimal for primary amines, preventing β-hydride elimination and ensuring high selectivity for the mono-arylated product.

Why Precatalysts? We utilize Pd-G4 precatalysts (e.g., RuPhos Pd G4) rather than mixing Pd₂(dba)₃ + Ligand. The G4 precatalysts activate rapidly at room temperature, ensuring a defined 1:1 Pd:Ligand ratio and preventing the formation of inactive palladium aggregates (Pd black).

Experimental Workflow Visualization

The following diagram outlines the decision matrix for ligand and base selection based on the amine coupling partner.

G Start Substrate: This compound AmineType Identify Amine Partner Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Class 1 Secondary Secondary Amine (R2-NH) AmineType->Secondary Class 2 Ligand1 Ligand: BrettPhos (Use BrettPhos Pd G4) Primary->Ligand1 Ligand2 Ligand: RuPhos (Use RuPhos Pd G4) Secondary->Ligand2 BaseSelect Base Selection Ligand1->BaseSelect Ligand2->BaseSelect BaseRobust Substrate Robust? Use NaOtBu (Fast, 80°C) BaseSelect->BaseRobust No Sensitive Groups BaseSensitive Base Sensitive (Esters/CN)? Use Cs2CO3 (Mild, 100°C) BaseSelect->BaseSensitive Contains Esters/Ketones Execution Execute Reaction Solvent: 1,4-Dioxane BaseRobust->Execution BaseSensitive->Execution

Caption: Decision tree for optimizing Buchwald-Hartwig conditions based on amine class and functional group tolerance.

Detailed Protocols

Materials & Reagents[1][2][3]
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv[1][2]

  • Catalyst:

    • Option A (Preferred): RuPhos Pd G4 (2–5 mol%)

    • Option B: Pd₂(dba)₃ (2 mol%) + RuPhos (4–8 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) OR Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

Protocol A: Rapid Coupling (Robust Substrates)

Recommended for alkyl amines and anilines without base-sensitive groups.

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial (equipped with a magnetic stir bar) with RuPhos Pd G4 (0.02 equiv) and NaOtBu (1.5 equiv).

  • Substrate Addition: Add This compound (1.0 equiv) and the Amine (1.2 equiv).

    • Note: If the amine is a liquid, add it after the solvent.

  • Solvent: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.1 M (e.g., 1 mL per 0.1 mmol substrate).

  • Degassing: Seal the vial with a septum cap. Sparge the mixture with Nitrogen for 5 minutes (via needle) or purge the headspace if in a glovebox.

  • Reaction: Heat the block to 80–100 °C for 2–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexanes) or LCMS. The starting material (bromide) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically 0-50% EtOAc in Hexanes).

Protocol B: Mild Coupling (Sensitive Substrates)

Recommended for amines containing esters, nitriles, or base-labile protons.

  • Setup: Charge vial with BrettPhos Pd G4 (0.05 equiv) and Cs₂CO₃ (2.0 equiv).

  • Addition: Add the Pyrimidine substrate (1.0 equiv) and Amine (1.2 equiv).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane .

  • Reaction: Heat to 100 °C for 12–24 hours. (Cs₂CO₃ is weaker than NaOtBu and requires higher temperatures/longer times).

  • Workup: Dilute with water/EtOAc. Extract aqueous layer 3x. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Troubleshooting

Expected Analytical Data
ComponentDiagnostic Signal (¹H NMR, CDCl₃)Notes
SM (Bromide) δ 2.45 (s, 3H, Ar-CH₃)Baseline reference.
Product (Amine) δ 2.20–2.35 (s, 3H, Ar-CH₃)Methyl group typically shifts upfield due to electron-donating amine.
Product (NH) δ 4.0–8.0 (broad s, 1H)Exchangeable with D₂O.
Cyclobutoxy δ 5.10 (m, 1H, O-CH), δ 1.6–2.4 (m, 6H)Should remain intact. Loss indicates hydrolysis.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyrimidine N.Increase catalyst loading to 5 mol%. Switch to tBuBrettPhos (more bulky).
Hydrodehalogenation (Br replaced by H)β-Hydride elimination from amine.Switch from RuPhos to BrettPhos . Lower temperature to 80°C.
Cyclobutoxy Cleavage Acidic impurities or excessive heat.Ensure base is anhydrous. Switch solvent to t-Amyl Alcohol or Toluene.
Pd Black Formation Catalyst decomposition.[3]Inefficient degassing. Sparge solvent longer. Add 1 mol% free ligand.

Mechanistic Diagram (Steric Modulation)

The diagram below illustrates how the specific ligand choice overcomes the ortho-methyl steric clash during the catalytic cycle.

Mechanism cluster_sterics Impact of 4-Methyl Group Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Alkyl-Pyrimidines) Pd0->OxAdd + Substrate (Ligand protects Pd from N-coord) Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine/Base RedElim Reductive Elimination (Facilitated by Ligand Bulk) Coord->RedElim Steric crowding forces C-N bond RedElim->Pd0 Regenerate L-Pd(0) Product Aminated Pyrimidine RedElim->Product Note 4-Me group hinders Pd approach. Requires small cone angle at Pd but large bulk for elimination.

Caption: Catalytic cycle highlighting the role of ligand sterics in overcoming the 4-methyl barrier.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual grounding for Ligand Selection).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. Retrieved from [Link]

Sources

Technical Application Note: Strategic Utilization of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often hinges on subtle steric and electronic modifications. 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine (CAS: 1935588-15-0) represents a high-value "privileged structure" intermediate. Its utility lies in its trifunctional design:

  • 5-Bromo Handle: A pre-installed electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion at the C5 position.

  • 2-Cyclobutoxy Moiety: A lipophilic, metabolically stable bioisostere for isopropyl or cyclopropyl ether groups. It offers unique space-filling properties for hydrophobic pockets (e.g., kinase ATP-binding sites or GPCR allosteric pockets) while modulating solubility.

  • 4-Methyl Group: Provides essential steric bulk to restrict rotational freedom and block metabolic oxidation at the C4 position.

This guide details the strategic application of this scaffold, providing validated protocols for its functionalization and integration into drug discovery workflows.

Chemical Profile & Stability

PropertyDataSignificance
Formula C₉H₁₁BrN₂OCore scaffold
MW 243.10 g/mol Fragment-based drug discovery (FBDD) compliant
ClogP ~2.8 (Predicted)Good membrane permeability; lipophilic enough for CNS penetration
Reactivity C5-Br > C4-Me > C2-ORC5-Br is the primary site for Pd-catalysis. The C2-ether is stable under standard basic coupling conditions.
Storage 2-8°C, Inert AtmosphereHygroscopic; protect from light to prevent debromination over long periods.

Strategic Applications in Medicinal Chemistry

Kinase Inhibitor Design (The "Hinge Binder" Strategy)

Pyrimidine pharmacophores are ubiquitous in kinase inhibitors (e.g., Ibrutinib, Pazopanib). This specific scaffold is ideal for Type I or Type II inhibitors where:

  • The N1/N3 nitrogens interact with the kinase hinge region (hydrogen bonding).

  • The 5-position vector points towards the gatekeeper residue or back-pocket, allowing for the attachment of solubilizing tails or selectivity-determining aryl groups via Suzuki coupling.

  • The 2-cyclobutoxy group occupies the solvent-exposed front region or a specific hydrophobic ribose pocket, offering a distinct SAR (Structure-Activity Relationship) profile compared to standard methoxy or ethoxy groups.

GPCR Allosteric Modulators

For G-Protein Coupled Receptors (GPCRs), the cyclobutyl ring provides a rigid, hydrophobic anchor. The 5-bromo position allows for the introduction of biaryl systems required to reach deep into the transmembrane bundle.

Experimental Workflows & Decision Logic

The following diagram illustrates the decision logic for utilizing this scaffold in library synthesis.

G Start Start: this compound Decision Target Architecture? Start->Decision Path_Suzuki C-C Bond Formation (Biaryl/Heteroaryl) Decision->Path_Suzuki Aryl/Vinyl Boronic Acids Path_Buchwald C-N Bond Formation (Amination) Decision->Path_Buchwald Amines/Amides Path_Lithiation Lithium-Halogen Exchange (Electrophile Trapping) Decision->Path_Lithiation n-BuLi / Electrophiles Prod_Kinase Kinase Inhibitor (Hinge Binder) Path_Suzuki->Prod_Kinase Suzuki-Miyaura Prod_GPCR GPCR Ligand (Allosteric Modulator) Path_Buchwald->Prod_GPCR Buchwald-Hartwig Prod_Funct Functionalized Core (Aldehydes/Ketones) Path_Lithiation->Prod_Funct Quench

Figure 1: Synthetic decision tree for functionalizing the 5-bromo-pyrimidine scaffold.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the LC-MS does not show >90% conversion within the stated time, check the oxygen levels in your solvent (degassing is critical).

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: To attach an aryl or heteroaryl group at the 5-position.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base.

  • Degassing (Critical Step): Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes. Why? Oxygen poisons Pd(0) catalysts, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min). Monitor by LC-MS.

    • Success Indicator: Disappearance of the bromine isotope pattern (1:1 doublet) in MS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C5-Amination)

Objective: To introduce an amine at the 5-position (e.g., for solubility).

Reagents:

  • Scaffold: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd₂dba₃ (0.02 equiv) + Xantphos (0.04 equiv) or BrettPhos Pd G3.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Procedure:

  • Pre-complexation: In a dry vial, mix the Pd source, Ligand, and solvent. Stir for 5 mins under Argon to form the active catalytic species (solution often turns dark red/orange).

  • Addition: Add the scaffold, amine, and base.

  • Reaction: Heat to 100°C for 4-12 hours.

    • Note: If using NaOtBu, ensure the cyclobutoxy group does not transesterify (unlikely in Toluene, but possible in alcoholic solvents). Toluene is preferred.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Synthesis of the Scaffold (If not purchased)

If the specific catalog item is unavailable, it can be synthesized from 5-bromo-2-chloro-4-methylpyrimidine (a common commodity chemical).

Synthesis SM 5-Bromo-2-chloro- 4-methylpyrimidine Product 5-Bromo-2-cyclobutoxy- 4-methylpyrimidine SM->Product SnAr Reaction THF, 0°C to RT Reagent Cyclobutanol + NaH (or KOtBu) Reagent->Product Nucleophile

Figure 2: Synthesis of the core scaffold via Nucleophilic Aromatic Substitution (SnAr).

Protocol:

  • Suspend NaH (1.2 equiv, 60% in oil) in dry THF at 0°C.

  • Add Cyclobutanol (1.1 equiv) dropwise. Stir 15 min to form the alkoxide.

  • Add 5-Bromo-2-chloro-4-methylpyrimidine (1.0 equiv) dissolved in THF.

  • Stir at Room Temperature for 2-4 hours. The chlorine at C2 is highly activated and displaces easily.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[1]

References

  • General Pyrimidine Functionalization

    • Schomaker, J. M., & Delia, T. J. (2001). Regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidines. Journal of Organic Chemistry. Link

  • Suzuki Coupling on Pyrimidines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Cyclobutoxy Group Properties

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Discusses bioisosterism of cycloalkyl ethers). Elsevier. Link

  • Compound Data Source

    • PubChem Compound Summary for substituted pyrimidines. Link

  • Buchwald-Hartwig Conditions

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie Int. Ed. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling brominated heterocycles.

Sources

Experimental procedure for synthesizing novel pyrimidine derivatives from 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Pyrimidine heterocycles represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and antimetabolites. This guide details the experimental procedures for diversifying 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine .

The selection of this specific starting material is strategic:

  • 5-Bromo Handle: Enables high-fidelity Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid library generation.

  • 2-Cyclobutoxy Group: Provides unique lipophilicity and steric bulk compared to standard methoxy/ethoxy groups, potentially improving membrane permeability and metabolic stability while retaining hydrogen-bond accepting capacity.

  • 4-Methyl Group: A "benzylic-like" site amenable to oxidative functionalization, allowing for scaffold extension beyond simple ring substitution.

Chemical Retro-Analysis & Diversity Vectors

To maximize the novelty of the resulting derivatives, we define three primary "Vectors of Diversity" (VODs).

  • Vector A (C5-Arylation): Introduction of biaryl/heteroaryl motifs via Suzuki-Miyaura coupling.

  • Vector B (C5-Amination): Introduction of solubilizing amines via Buchwald-Hartwig amination.

  • Vector C (C4-Extension): Oxidation of the methyl group to an aldehyde, followed by reductive amination.

ReactionScheme SM Starting Material 5-Bromo-2-cyclobutoxy- 4-methyl-pyrimidine ProdA Vector A: C5-Biaryl Derivatives (Suzuki Coupling) SM->ProdA Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O ProdB Vector B: C5-Amino Derivatives (Buchwald-Hartwig) SM->ProdB R-NH2, Pd2(dba)3 Xantphos, NaOtBu ProdC Vector C: C4-Formyl Derivatives (SeO2 Oxidation -> Reductive Amination) SM->ProdC 1. SeO2, Dioxane, Reflux 2. R-NH2, NaBH(OAc)3

Figure 1: Strategic diversification pathways for the this compound scaffold.

Experimental Protocols

Protocol A: C5-Arylation (Suzuki-Miyaura Coupling)

Objective: Synthesis of 5-aryl-2-cyclobutoxy-4-methyl-pyrimidines. Mechanism: The electron-deficient pyrimidine ring facilitates oxidative addition at the C-Br bond. The 2-cyclobutoxy group is stable under these basic conditions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂) (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure
  • Setup: Charge a microwave reaction vial or a round-bottom flask with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) and 2.0 M aq. K₂CO₃ (3.0 equiv) via syringe.

  • Reaction:

    • Thermal: Heat at 90°C for 4-12 hours.

    • Microwave: Irradiate at 110°C for 30 minutes (recommended for rapid screening).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H pattern 79Br/81Br) and appearance of the biaryl product.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry organic layer over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: If the boronic acid is sterically hindered (ortho-substituted), switch the catalyst to Pd(PPh₃)₄ or XPhos Pd G2 and increase temperature to 100°C.

Protocol B: C5-Amination (Buchwald-Hartwig Cross-Coupling)

Objective: Synthesis of 5-amino-2-cyclobutoxy-4-methyl-pyrimidines. Mechanism: Palladium-catalyzed C-N bond formation.[4][5] The choice of ligand is critical to prevent reduction of the bromide (hydrodebromination).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) (2.5 mol%)

  • Ligand: Xantphos (5 mol%) (Preferred for high yields) or BINAP.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.[2]

Step-by-Step Procedure
  • Drying: Flame-dry the glassware under vacuum and backfill with Argon.

  • Catalyst Pre-mix: In a glovebox or under strict Argon flow, combine Pd₂dba₃ and Xantphos in the reaction vessel. Add a small amount of solvent and stir for 5 mins to generate the active catalyst species.

  • Addition: Add the substrate (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction: Heat at 100°C for 12-18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.[6]

  • Purification: Concentrate filtrate. Purify via silica gel chromatography. For polar amines, use DCM/MeOH gradients.

Expert Insight: The 2-cyclobutoxy group is generally stable to NaOtBu at 100°C. However, if trans-etherification is observed (exchange of cyclobutoxy with tert-butoxy), switch the base to Cesium Carbonate (Cs₂CO₃) and use Dioxane at 110°C.

Protocol C: C4-Methyl Oxidation (Riley Oxidation)

Objective: Functionalization of the C4-methyl group to an aldehyde (CHO) for subsequent reductive amination. Mechanism: Selenium dioxide (SeO₂) mediated allylic/benzylic oxidation.[7][8][9]

Materials
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Selenium Dioxide (SeO₂) (1.5 equiv)

  • Solvent: 1,4-Dioxane (wet, containing 2% water to facilitate hydrolysis of the intermediate selenite ester).

Step-by-Step Procedure
  • Setup: Dissolve substrate in 1,4-Dioxane/Water (50:1).

  • Addition: Add SeO₂ (1.5 equiv).

  • Reaction: Reflux (100°C) for 4-6 hours. The solution will turn black as Selenium metal precipitates.

  • Monitoring: TLC will show a more polar spot (Aldehyde).

  • Workup: Filter hot through Celite to remove Selenium metal. Concentrate the filtrate.

  • Note: The resulting 5-bromo-2-cyclobutoxy-pyrimidine-4-carbaldehyde is reactive. It is best used immediately in a reductive amination step (Treat with Amine + NaBH(OAc)₃ in DCM) to generate stable amine derivatives.

Data Summary & Troubleshooting

ParameterSuzuki Coupling (Protocol A)Buchwald-Hartwig (Protocol B)
Primary Challenge Protodebromination (loss of Br)Catalyst poisoning by N-heterocycles
Preferred Catalyst Pd(dppf)Cl₂Pd₂dba₃ / Xantphos
Base Sensitivity Low (Carbonate bases)Moderate (Alkoxide bases)
Temp Range 80-110°C90-110°C
Critical Control Oxygen exclusion (Degassing)Anhydrous conditions
Troubleshooting Guide
  • Issue: Low conversion in Buchwald reaction.

    • Solution: Switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines). Ensure Toluene is strictly anhydrous.

  • Issue: Hydrolysis of Cyclobutoxy group (formation of Uracil derivative).

    • Cause: Acidic conditions or high temperature with water.

    • Solution: Maintain pH > 7.[10] Avoid acidic workups.

References

  • Suzuki-Miyaura Coupling on Pyrimidines

    • Title: "Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine"
    • Source: BenchChem[1][2][4][11]

  • Buchwald-Hartwig Amination Protocols

    • Title: "Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine"[4]

    • Source: BenchChem[1][2][4][11]

  • Riley Oxidation Mechanism (SeO2)

    • Title: "Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism"[7][8]

    • Source: AdiChemistry
    • URL:[Link]

  • Pharmacological Relevance of Pyrimidines

    • Title: "Pyrimidines: A New Versatile Molecule in the Drug Development Field"
    • Source: PMC (PubMed Central)
    • URL:[Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Substituted Pyrimidines in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents. Its structural resemblance to the purine base of ATP makes it an ideal "hinge-binding motif" for protein kinases, a family of enzymes frequently dysregulated in cancer.[1][2] Kinase inhibitors have revolutionized cancer therapy by targeting the specific molecular drivers of tumor growth and survival.[3] Derivatives of 2,4,5-substituted pyrimidines, the chemical class to which 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine belongs, have shown potent inhibitory activity against a range of oncologically-relevant kinases, including Aurora Kinases, Polo-like Kinases (PLKs), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4][5]

Inhibition of these kinases can disrupt critical cellular processes, leading to a halt in cell proliferation, cell cycle arrest, and the induction of programmed cell death (apoptosis).[5][6] This application note provides a comprehensive framework for researchers and drug development professionals to characterize the cellular effects of novel this compound derivatives, with a focus on assays that elucidate their potential as anticancer agents. The protocols are designed to be self-validating and are grounded in established methodologies.

A Tiered Approach to Cellular Characterization

A logical and efficient evaluation of a novel compound involves a tiered approach, starting with broad assessments of cellular impact and progressing to more specific mechanistic and target-focused assays. This workflow allows for early go/no-go decisions and a deeper understanding of the compound's mechanism of action.

G A Cytotoxicity & Viability Assays C Apoptosis Assays A->C B Cell Proliferation Assays D Cell Cycle Analysis B->D E Target Engagement Assays C->E F Downstream Signaling (e.g., Western Blot) D->F E->F

Caption: A tiered workflow for characterizing novel pyrimidine derivatives.

Tier 1: Primary Screening for Bioactivity

The initial step is to determine if the this compound derivatives have a measurable effect on cancer cells. This is typically assessed by measuring cytotoxicity (cell death) and/or inhibition of cell proliferation.

Cell Viability and Cytotoxicity Assays

These assays provide a quantitative measure of a compound's potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[7]

Principle of Causality: A decrease in cell viability upon treatment suggests that the compound is either killing the cells (cytotoxic) or preventing them from dividing (cytostatic). Several methods can be employed, each with its own basis of measurement.

Assay TypePrincipleAdvantagesConsiderations
Metabolic Assays (MTT, XTT, WST-1) Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[8]High-throughput, cost-effective.[5]Can be confounded by compounds affecting cellular metabolism.
ATP-Based Assays (e.g., CellTiter-Glo®) Measures ATP levels, which correlate with the number of metabolically active cells, using a luciferase-based reaction.[5][9]Highly sensitive, rapid, and suitable for high-throughput screening.[9][10]Requires cell lysis.
Membrane Integrity Assays (LDH Release) Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised plasma membranes (necrotic or late apoptotic cells).Specific for cytotoxicity (cell death).Less sensitive to cytostatic effects.

Protocol: MTT Cell Viability Assay

This protocol provides a robust method for determining the IC50 of a test compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Elucidating the Mechanism of Action

Once a compound demonstrates bioactivity, the next step is to understand how it is affecting the cells. For potential kinase inhibitors, this often involves inducing apoptosis or causing cell cycle arrest.

Apoptosis Assays

Apoptosis is a regulated form of cell death crucial for normal tissue homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in tumor cells.[1][11]

Principle of Causality: The activation of caspases, a family of proteases, is a hallmark of apoptosis.[1] Measuring the activity of "executioner" caspases like caspase-3 and caspase-7 provides a direct indication of apoptosis induction.

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay provides a sensitive and high-throughput method for measuring caspase activity.[7][10]

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for a predetermined time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Analysis: An increase in luminescence relative to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.

Cell Cycle Analysis

Kinase inhibitors often disrupt the orderly progression of the cell cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M).[12]

Principle of Causality: Flow cytometry with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of DNA content in each cell. This enables the determination of the percentage of cells in each phase of the cell cycle, as cells in G2/M have twice the DNA content of cells in G0/G1.[2]

G Start Cell Culture with Test Compound Fixation Fixation (e.g., 70% Ethanol) Start->Fixation RNase RNase Treatment (to remove RNA signal) Fixation->RNase Staining DNA Staining (Propidium Iodide) RNase->Staining Flow Flow Cytometry Analysis Staining->Flow End Cell Cycle Profile (G1, S, G2/M percentages) Flow->End G cluster_0 Pyrimidine Pyrimidine Derivative (Kinase Inhibitor) Kinase Target Kinase (e.g., AURKA, FGFR) Pyrimidine->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Caption: Inhibition of a kinase leads to reduced substrate phosphorylation.

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-6 hours) to observe direct effects on signaling. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the putative target kinase (e.g., phospho-STAT3 for a JAK inhibitor, phospho-AKT for a PI3K inhibitor).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for the total amount of the substrate protein to ensure equal loading. A decrease in the phospho-protein signal relative to the total protein in compound-treated cells confirms inhibition of the upstream kinase.

Conclusion

The cell-based assays outlined in this application note provide a robust, tiered framework for characterizing the biological activity of novel this compound derivatives. By systematically progressing from broad phenotypic screens to specific mechanistic and target-based assays, researchers can efficiently identify promising anticancer candidates and elucidate their mechanisms of action. This structured approach, grounded in established scientific principles, is essential for the successful advancement of new chemical entities in the drug discovery pipeline.

References

  • Kasibhatla, S., et al. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed. Retrieved from [Link]

  • Schürmann, M., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Cell Proliferation Assays. Retrieved from [Link]

  • Sun, S. Y., et al. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Creative Bioarray. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Niles, A. L., et al. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Retrieved from [Link]

  • Frontiers. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Gnad, F., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS ONE. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Oncotarget. (2018). Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumor. Retrieved from [Link]

  • Singh, S., et al. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. PMC. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Liao, X. H., et al. (2017). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. PMC. Retrieved from [Link]

  • MDPI. (2021). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • Gupta, S., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Technology and Innovation. (2016). Biological Activity of Pyrimidine Derivatives. Retrieved from [Link]

  • SciSpace. (2013). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

Sources

Application Notes & Protocols: A High-Throughput In Vitro Screening Cascade for Novel 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Rationale for a Structured Screening Approach

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and immunology.[1][2] Analogs of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine represent a chemical space with significant potential for discovering novel therapeutic agents, likely targeting key cellular signaling pathways such as protein kinases.[3] The success of any drug discovery program hinges on the efficient and logical evaluation of a compound library to identify candidates with the desired biological activity and an acceptable safety profile.

This guide provides a comprehensive, field-tested framework for the in vitro screening of a library of this compound analogs. We eschew a rigid, one-size-fits-all template in favor of a phased, decision-driven cascade. This approach, moving from broad cytotoxicity assessment to specific target engagement and early safety profiling, is designed to maximize resource efficiency and rapidly identify compounds with genuine therapeutic potential. Each protocol is presented not merely as a series of steps, but with a clear explanation of its underlying principles and the critical role of self-validating controls, ensuring data integrity and reproducibility.

II. The Screening Cascade: A Multi-Stage Strategy

The journey from a raw compound library to a validated hit involves a series of go/no-go decisions. Our proposed workflow is designed to eliminate unsuitable compounds early, focusing resources on the most promising candidates.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Mechanistic Assays cluster_2 Phase 3: In Vitro Safety & Liability Profiling cluster_3 Phase 4: Hit Selection Compound_Library Compound Library (this compound Analogs) Primary_Screen Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS, or Resazurin) Compound_Library->Primary_Screen Single high concentration (e.g., 10-30 µM) Dose_Response IC50 Determination (Cytotoxicity) Primary_Screen->Dose_Response Active Compounds (>50% inhibition) Kinase_Panel Target-Based Screening (Kinase Inhibition Panel) Dose_Response->Kinase_Panel Potent Compounds (Low µM IC50) Apoptosis_Assay Mechanism of Action (e.g., Annexin V/PI Staining) Dose_Response->Apoptosis_Assay hERG_Assay Cardiotoxicity Screen (hERG Inhibition Assay) Kinase_Panel->hERG_Assay Selective Kinase Inhibitors CYP450_Assay DDI Potential Screen (CYP450 Inhibition Assay) hERG_Assay->CYP450_Assay Hit_Selection Lead Candidate Selection (Potency, Selectivity, Safety) CYP450_Assay->Hit_Selection

Caption: A decision-driven workflow for screening pyrimidine analogs.

III. Phase 1: Primary Screening - Cytotoxicity Profiling

Objective: To identify compounds that exhibit biological activity by measuring their effect on the viability of a relevant cancer cell line (e.g., A549 - lung, MCF-7 - breast).[4][5] This initial screen acts as a broad filter to quickly discard inactive compounds.

Protocol 1: MTT Cell Viability Assay

Principle of the Assay: This colorimetric assay is a robust method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured.[7]

Materials:

  • Selected cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound analog library dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a working solution of each analog at a single high concentration (e.g., 10 µM) in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

  • Controls:

    • Vehicle Control (0% Inhibition): Wells treated with medium containing the same final concentration of DMSO used for the compounds.

    • Positive Control (100% Inhibition): Wells treated with a known cytotoxic agent (e.g., 100 µM Cisplatin or Staurosporine).

    • Blank Control: Wells containing medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Compounds showing >50% inhibition of cell viability proceed to Phase 2.

IV. Phase 2: Dose-Response and Mechanistic Assays

Objective: To quantify the potency of active compounds and begin to understand their mechanism of action.

Protocol 2: IC₅₀ Determination from Dose-Response Curves

This protocol follows the same steps as the MTT assay, but instead of a single concentration, a serial dilution of each active compound is tested (e.g., 8 concentrations ranging from 100 µM to 0.01 µM). The resulting data is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Protocol 3: Biochemical Kinase Inhibition Assay

Principle of the Assay: Since many pyrimidine analogs function as kinase inhibitors, a direct biochemical assay is crucial. This protocol describes a common non-radioactive, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[8][9] The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[10] Lower light output corresponds to higher kinase inhibition.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Reaction Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Substrate Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor Test Compound (Pyrimidine Analog) Inhibitor->Kinase Inhibits ADP_conv ADP is converted to ATP ADP->ADP_conv Luciferase Luciferase/Luciferin ADP_conv->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of a luminescence-based kinase inhibition assay.

Materials:

  • Recombinant Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP detection reagent kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Dispense test compounds and controls into a 384-well plate across a range of concentrations.

  • Kinase Pre-incubation: Add the kinase enzyme to all wells. Allow the compounds to pre-incubate with the kinase for 15-30 minutes at room temperature.[8] This step allows the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate for the optimized reaction time (e.g., 30-60 minutes).

  • Stop Reaction & Deplete ATP: Add the first detection reagent (e.g., ADP-Glo™ Reagent), which stops the kinase reaction and depletes the remaining unconsumed ATP.[10] Incubate for 40 minutes.

  • Generate Signal: Add the second detection reagent (Kinase Detection Reagent), which converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal.[10] Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the IC₅₀ value for each compound against the target kinase using non-linear regression analysis in a suitable software package.

V. Phase 3: In Vitro Safety & Liability Profiling

Objective: To perform early-stage assessment of potential liabilities that could halt drug development, specifically cardiotoxicity and drug-drug interactions (DDI).

Protocol 4: hERG Inhibition Assay (Fluorescence Polarization)

Principle of the Assay: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[11][12] Early screening for hERG inhibition is a regulatory requirement and critical for safety.[11] This high-throughput biochemical assay uses the principle of fluorescence polarization (FP). A fluorescent tracer with high affinity for the hERG channel will emit highly polarized light. If a test compound displaces the tracer by binding to the channel, the smaller, freely rotating tracer will emit depolarized light.[13][14] The change in polarization is proportional to the inhibitory activity of the compound.

Materials:

  • hERG membrane preparation

  • Fluorescent hERG tracer

  • Assay buffer

  • Known hERG blocker (e.g., Astemizole) as a positive control

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the hERG membrane, fluorescent tracer, test compounds, and controls in assay buffer.

  • Assay Plating: Add test compounds across a range of concentrations to the assay plate.

  • Incubation: Add the hERG membrane and tracer mixture to all wells. Incubate for 1-4 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization on a compatible plate reader.

Data Analysis: Calculate IC₅₀ values from the dose-response curves. A lower IC₅₀ indicates a higher potential for cardiotoxicity.

Protocol 5: Cytochrome P450 (CYP) Inhibition Assay

Principle of the Assay: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[15] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions by altering the metabolism of co-administered drugs.[16][17] This assay measures the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[18] A fluorogenic probe substrate is used for each CYP isoform. The enzyme converts the probe into a highly fluorescent product. An inhibitor will reduce the rate of product formation, leading to a decrease in the fluorescent signal.[18]

Materials:

  • Human liver microsomes (HLM) or recombinant CYP enzymes

  • NADPH regenerating system

  • Fluorogenic probe substrates specific for each CYP isoform

  • Known CYP inhibitors (e.g., Ketoconazole for CYP3A4) as positive controls

  • 96-well black plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well plate, add the test compound, human liver microsomes, and buffer. Pre-incubate for 10 minutes at 37°C to allow the compound to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the isoform-specific fluorogenic substrate and the NADPH regenerating system.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Data Acquisition: The rate of reaction (slope of the fluorescence vs. time curve) is determined.

Data Analysis: The IC₅₀ value is determined by plotting the percent inhibition of the reaction rate against the test compound concentration.

VI. Data Summary and Hit Selection

The data from all phases should be consolidated to build a comprehensive profile for each analog. A summary table is an effective way to compare compounds.

Analog IDCell Viability IC₅₀ (A549, µM)Kinase X IC₅₀ (µM)Kinase Y IC₅₀ (µM)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Selectivity Index (Kinase Y/X)Therapeutic Index (hERG/Cell Viability)
PY-0011.2>500.825.5>30>62.521.3
PY-00215.42.11.53.15.70.70.2
PY-0030.90.50.4>30>300.8>33.3
PY-00428.1>5021.0>3022.1->1.0
PY-005 0.5 >50 0.09 >30 >30 >555 >60
........................

Hit Selection Criteria: A promising lead candidate, such as PY-005 in the example table, would exhibit:

  • High Potency: Low nanomolar to low micromolar IC₅₀ in the cell viability and target kinase assays.

  • Target Selectivity: Significantly higher potency against the desired kinase target compared to other kinases (high Selectivity Index).

  • Favorable Safety Window: A large margin between the therapeutic target IC₅₀ and the hERG IC₅₀ (high Therapeutic Index).

  • Low DDI Potential: High IC₅₀ values against the major CYP450 isoforms.

VII. References

  • hERG screening using high quality electrophysiology assays. (2026, January 20). Metrion Biosciences. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (n.d.). Springer Nature Experiments. [Link]

  • hERG Assay Services. (n.d.). Reaction Biology. [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. [Link]

  • hERG Screening. (n.d.). Creative Biolabs. [Link]

  • CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. [Link]

  • Hancox, J. C., McPate, G., El Harchi, A., & Zhang, Y. H. (2008). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. Pharmacology & therapeutics, 119(2), 118–132. [Link]

  • Shou, M., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 739-750. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • EnzyChromTM Kinase Assay Kit. (n.d.). BioAssay Systems. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2939. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15). ACS Chemical Neuroscience. [Link]

  • Pyrimidine analogue – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • 5-Bromo-4-methylpyrimidine. (n.d.). PubChem. [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. (2026, February 4). Journal of Natural Products. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]

Sources

Scale-up synthesis of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS

1.1. Target Profile & Significance The target molecule, 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine , represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., CDK, JAK) and GPCR modulators. The combination of the electron-deficient pyrimidine core, the lipophilic cyclobutoxy group, and the orthogonal reactivity of the aryl bromide (Suzuki/Buchwald coupling ready) makes it a versatile "linchpin" intermediate.

1.2. Retrosynthetic Logic & Route Selection Scale-up chemistry demands a balance between atom economy, safety, and supply chain resilience. We reject routes involving the direct cyclobutylation of 5-bromo-2-hydroxy-4-methylpyrimidine due to the competing N-alkylation vs. O-alkylation selectivity issues common in pyrimidones.

Instead, we utilize a Nucleophilic Aromatic Substitution (


)  strategy. This route relies on the activation of the C2-position by the electron-withdrawing nitrogen atoms and the C5-bromine, allowing for clean displacement of a leaving group by cyclobutanol.

Selected Route:

  • Precursor Synthesis: Bromination of 2-hydroxy-4-methylpyrimidine followed by chlorination (POCl

    
    ) to yield 5-Bromo-2-chloro-4-methylpyrimidine .
    
  • Coupling (Critical Step): Displacement of the C2-chloride with cyclobutoxide (generated in situ).

Why this route?

  • Regiocontrol: The C2-chloride is significantly more electrophilic than the C4-methyl position or the C5-bromide, ensuring exclusive regioselectivity.

  • Scalability: Avoids heavy metal catalysts in the ring-formation stage.

  • Cost: 2-hydroxy-4-methylpyrimidine is a commodity chemical.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Visualization of Synthetic Pathway

SynthesisRoute SM 2-Hydroxy-4-methylpyrimidine Step1 Bromination (Br2, AcOH) SM->Step1 Int1 5-Bromo-2-hydroxy- 4-methylpyrimidine Step1->Int1 Step2 Chlorination (POCl3, PhNEt2) Int1->Step2 Int2 5-Bromo-2-chloro- 4-methylpyrimidine (Key Intermediate) Step2->Int2 Step3 SNAr Coupling (Cyclobutanol, NaH, THF) Int2->Step3 Product 5-Bromo-2-cyclobutoxy- 4-methyl-pyrimidine Step3->Product

Caption: Linear synthetic sequence prioritizing regiocontrol and commercially available starting materials.

Protocol A: Preparation of 5-Bromo-2-chloro-4-methylpyrimidine

Note: If this intermediate is purchased, skip to Protocol B.

Reagents:

  • 5-Bromo-2-hydroxy-4-methylpyrimidine (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (3.0 eq)
    
  • N,N-Diethylaniline (1.0 eq) [Catalyst/Acid Scavenger]

  • Acetonitrile (Solvent, 5V)

Procedure:

  • Reactor Setup: Charge a glass-lined reactor with 5-Bromo-2-hydroxy-4-methylpyrimidine and Acetonitrile.

  • Addition: Cool to 0–5°C. Add N,N-Diethylaniline followed by the slow addition of POCl

    
     via a dosing pump. Critical: Maintain T < 10°C to avoid rapid HCl evolution.
    
  • Reaction: Heat to reflux (80–82°C) for 4–6 hours. Monitor by HPLC (Target: <0.5% Starting Material).

  • Quench (Hazard): Cool to 20°C. Slowly pour the reaction mixture into crushed ice/water (10V) with vigorous stirring. Exothermic step.

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with sat.[1][2] NaHCO

    
     and Brine.[1][3] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize from Heptane/EtOAc (9:1) if purity <98%.[3]

Protocol B: Scale-Up Synthesis of this compound

This is the critical coupling step. The use of Sodium Hydride (NaH) is described for maximum yield, but Potassium tert-butoxide (KOtBu) is a viable alternative for safety on >10kg scales.

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Bromo-2-chloro-4-methylpyrimidine 1.0 Electrophile
Cyclobutanol 1.2 Nucleophile
Sodium Hydride (60% in oil) 1.3 Base
Tetrahydrofuran (THF) , Anhydrous 10 V Solvent

| Ammonium Chloride (sat. aq.) | - | Quench |[1]

Step-by-Step Methodology:

  • Alkoxide Formation (The "Pre-Activation"):

    • In a clean, dry reactor under N

      
       atmosphere, charge NaH (1.3 eq) and THF (5 V).
      
    • Cool suspension to 0–5°C.

    • Add Cyclobutanol (1.2 eq) dissolved in THF (2 V) dropwise over 30-60 minutes.

    • Observation: Hydrogen gas evolution (

      
      ). Ensure proper venting.
      
    • Stir at 0–5°C for 30 mins until gas evolution ceases. The solution will turn slightly cloudy/opaque (formation of Sodium Cyclobutoxide).

  • Coupling Reaction:

    • Dissolve 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq) in THF (3 V).

    • Add this solution dropwise to the alkoxide mixture at 0–5°C. Do not reverse addition order; excess alkoxide ensures rapid conversion and prevents side reactions.

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 2–4 hours.

    • IPC (In-Process Control): Check HPLC/TLC.[1][4] The reaction is usually fast. If sluggish, heat to 40°C.

  • Workup & Isolation:

    • Cool to 10°C.

    • Quench by slow addition of sat. NH

      
      Cl solution (careful of residual NaH).
      
    • Dilute with Ethyl Acetate (EtOAc) and water.[4] Separate phases.

    • Wash organic phase with Water (2x) and Brine (1x).

    • Dry over MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification (Crystallization):

    • The crude oil often solidifies. For high purity (>99%):

    • Dissolve in minimum hot Isopropanol (IPA) or Heptane/EtOAc (95:5).

    • Cool slowly to 0°C to induce crystallization.

    • Filter and dry under vacuum at 40°C.

PART 3: PROCESS SAFETY & CRITICAL PARAMETERS

Process Workflow Diagram

ProcessFlow Start Start: Reactor Preparation (Inert N2, Dry THF) Alkoxide Alkoxide Formation (NaH + Cyclobutanol, 0°C) CRITICAL: H2 Venting Start->Alkoxide Addition Substrate Addition (Add Pyrimidine to Alkoxide) Alkoxide->Addition  Controlled Rate Reaction Reaction Phase (20-25°C, 2-4 hrs) Addition->Reaction Quench Quench & Workup (NH4Cl, Phase Separation) Reaction->Quench  IPC: <0.5% SM Isolate Crystallization & Drying Quench->Isolate

Caption: Operational workflow emphasizing safety controls during the H2-generating alkoxide formation step.

Critical Process Parameters (CPPs)
  • Water Content: THF must be anhydrous (<0.05% H

    
    O). Moisture consumes NaH and generates NaOH, which can hydrolyze the chloride to the hydroxy-pyrimidine impurity (difficult to purge).
    
  • Temperature Control: Maintain <10°C during NaH addition. Higher temperatures can cause thermal decomposition of the unstable cyclobutoxide or runaway H

    
     evolution.
    
  • Stoichiometry: Do not use >1.3 eq of Cyclobutanol. Excess cyclobutanol is difficult to remove without high-vacuum distillation due to its boiling point (123°C).

Analytical Data (Expected)
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    8.35 (s, 1H, H-6), 5.15 (m, 1H, O-CH-cyclobutyl), 2.45 (s, 3H, Ar-CH
    
    
    ), 2.40–2.10 (m, 4H, cyclobutyl), 1.85–1.60 (m, 2H, cyclobutyl).
  • LC-MS: [M+H]+ = 243/245 (Br isotope pattern).

PART 4: REFERENCES

  • Synthesis of 5-bromo-2-chloropyrimidine intermediates:

    • Source: Patent WO2011130628A1. "Preparation of pyrimidine derivatives as macitentan intermediates."

    • Relevance: Establishes the baseline conditions for chlorination of 2-hydroxypyrimidines and subsequent

      
       displacements.
      
    • URL:

  • General Nucleophilic Aromatic Substitution on Pyrimidines:

    • Source:The Pyrimidines (Chemistry of Heterocyclic Compounds), D. J.[5] Brown.

    • Relevance: Authoritative text on the reactivity order of halopyrimidines (2-Cl > 4-Cl >> 5-Br).

  • Scale-Up Safety for Sodium Hydride Reactions:

    • Source: "Safe Scale-up of Pharmaceutical Manufacturing Processes involving Sodium Hydride." Org.[6][7] Process Res. Dev.

    • Relevance: Provides guidelines for managing hydrogen evolution and exotherms in the alkoxide formation step.

  • Analogous Cyclobutoxy ether synthesis:

    • Source: Patent US20130102595A1.[2] "Synthesis of 2-alkoxy-5-bromopyrimidines."

    • Relevance: Confirms the stability of the cyclobutoxy group under basic

      
       conditions.
      
    • URL:

Sources

Technical Application Note: Optimized Purification Strategy for 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

The synthesis of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine (CAS: 1935588-15-0) typically involves a nucleophilic aromatic substitution (


) of 5-bromo-2-chloro-4-methylpyrimidine with cyclobutanol. While the reaction is robust, the purification presents a specific challenge: the lipophilic proximity  of the product and the unreacted chloro-precursor.

This Application Note provides a validated protocol for isolating the target ether with >98% purity. Unlike generic pyrimidine guides, this protocol addresses the critical separation of the 2-cyclobutoxy product from the 2-chloro starting material and the 2-hydroxy hydrolysis byproduct.

Physicochemical Profile
PropertyValue (Est.)[1][2][3][4][5][6]Chromatographic Implication
Molecular Formula

Moderate molecular weight.
LogP ~2.8 - 3.2Highly lipophilic; elutes early in reverse phase, requires non-polar mobile phase in normal phase.
pKa ~1.5 - 2.0 (N1/N3)Weakly basic; silica acidity generally not an issue, but peak tailing can occur.
Solubility High in DCM, EtOAc; Low in HexaneIdeal for "Wet Loading" or "Dry Loading" on silica.

Pre-Purification Analysis & Strategy[7]

Before column chromatography, the crude reaction mixture must be assessed.[7][8] The primary impurities in this synthesis are:

  • Starting Material (SM): 5-Bromo-2-chloro-4-methylpyrimidine (Runs fast).

  • Byproduct: 5-Bromo-4-methyl-pyrimidin-2(1H)-one (Hydrolysis product; runs slow/baseline).

  • Reagent: Cyclobutanol (volatile, usually removed in vacuo).

TLC Method Development

A standard Hexane/Ethyl Acetate system is recommended.[2][7] Due to the lipophilicity of the cyclobutoxy group, the product migrates significantly even in low polarity solvents.

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Detection: UV (254 nm) is dominant. Iodine stain is effective for the cyclobutyl moiety.

Retention Factor (


) Hierarchy: 
  • Chloro-SM:

    
     (Most non-polar)
    
  • Target Ether:

    
     (Target window)
    
  • Hydrolysis Impurity:

    
     (Polar/Baseline)
    

Critical Insight: If the


 between the Chloro-SM and the Product is 

, a shallower gradient or an alternative solvent modifier (Toluene) is required.

Detailed Column Chromatography Protocol

Phase 1: Column Setup
  • Stationary Phase: Spherical Silica Gel, 40–63 µm (230–400 mesh).[2]

    • Rationale: Irregular silica may cause band broadening, which is detrimental when separating the product from the chloro-precursor.

  • Column Dimension: Calculate based on crude mass. Use a 1:40 to 1:50 ratio (Sample:Silica) for difficult separations.

    • Example: For 1.0 g crude, use a 40 g cartridge or glass column.

Phase 2: Sample Loading

Recommendation: Dry Loading The target compound is an oil or low-melting solid. Wet loading with DCM often leads to "band channeling" because the solvent strength of DCM is too high for the initial gradient conditions.

  • Dissolve crude mixture in minimum Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (1:2 ratio by weight).

  • Evaporate solvent completely on a rotary evaporator until a free-flowing powder remains.

  • Pack the powder onto the top of the pre-equilibrated column.

Phase 3: Gradient Elution Program

Solvent A: Hexanes (or Heptane) Solvent B: Ethyl Acetate (EtOAc)

SegmentCV (Column Volumes)% Solvent BFlow RatePurpose
Equilibration 3 CV0%HighWetting silica/removing air.
Isocratic Hold 2 CV0-1%StandardElute extremely non-polar grease/impurities.
Gradient 1 10 CV1%

10%
StandardCritical Separation Zone. Elutes Chloro-SM.
Isocratic Hold 3 CV10%StandardEnsure complete elution of SM.
Gradient 2 8 CV10%

30%
StandardElutes Target Product.
Flush 3 CV100%HighElutes polar hydrolysis byproducts.

Visualization of Purification Workflow

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (SnAr Reaction) TLC TLC Analysis (10% EtOAc/Hex) Start->TLC Decision Delta Rf (SM vs Prod) > 0.15? TLC->Decision Load_Dry Dry Load on Silica (Celite/Silica 1:2) Decision->Load_Dry Yes Modify Switch Solvent System (Toluene/Hexane or DCM/Hex) Decision->Modify No Gradient_Std Run Standard Gradient (0-30% EtOAc) Load_Dry->Gradient_Std Fraction1 Frac 1-15: Chloro-SM (Discard) Gradient_Std->Fraction1 Early Elution Modify->Load_Dry Fraction2 Frac 16-30: Target Ether (Collect) Fraction1->Fraction2 Mid Elution Fraction3 Frac 31+: Hydrolysis Imp. (Discard) Fraction2->Fraction3 Late Elution Validation Purity Check (1H NMR / HPLC) Fraction2->Validation

Figure 1: Decision tree and workflow for the purification of this compound.

Troubleshooting & Optimization

Issue 1: Co-elution with Chloro-Precursor

If the starting material (5-bromo-2-chloro-4-methylpyrimidine) co-elutes with the product:

  • Cause: The lipophilicity difference is too small for the standard Hex/EtOAc gradient.

  • Solution: Change the selectivity using Dichloromethane (DCM) / Hexane .

    • Run an isocratic column with 20-30% DCM in Hexanes. The chlorinated solvent interacts differently with the chloro-substituent vs. the ether oxygen, often improving resolution.

Issue 2: Peak Tailing
  • Cause: Interaction of the pyrimidine nitrogens with acidic silanols on the silica surface.

  • Solution: Add 1% Triethylamine (TEA) to the mobile phase during column equilibration. This blocks the active silanol sites. Note: TEA is usually not necessary for ethers, but helpful if the product streaks.

Issue 3: Product Instability
  • Observation: Appearance of a new baseline spot during chromatography.

  • Cause: Acid-catalyzed hydrolysis of the cyclobutyl ether on active silica.

  • Solution: Use Neutral Alumina instead of Silica Gel, or pre-wash the silica column with 1% TEA in Hexane to neutralize acidity.

References

  • General Flash Chromatography: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. Link

  • Pyrimidine Synthesis Context: Synthesis of 5-Bromo-2-chloropyrimidine. BenchChem Technical Protocols. Link

  • Purification of Heterocycles: Purification of Pyrimidine Derivatives by Column Chromatography. BenchChem Application Notes. Link

  • Solvent Selectivity: Snyder, L. R. Classification of the Solvent Properties of Common Liquids. J. Chromatogr. Sci. 1978 , 16, 223–234. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine, a key intermediate in various pharmaceutical applications. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive field experience to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, where the chloro- or another suitable leaving group at the C2 position of a pyrimidine ring is displaced by cyclobutanol.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired this compound. What are the likely causes and how can I improve the yield?

Answer: Low yield in this SNAr reaction can stem from several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Insufficient Activation of Pyrimidine Ring The pyrimidine ring needs to be sufficiently electron-deficient to facilitate nucleophilic attack. The bromo and methyl groups on the ring influence its reactivity. Ensure your starting material, such as 5-bromo-2-chloro-4-methylpyrimidine, is of high purity. The chloro group at the C2 position is generally a good leaving group for SNAr reactions.[1]
Poor Nucleophilicity of Cyclobutanol The alkoxide of cyclobutanol is the active nucleophile. Incomplete deprotonation will result in low reactivity. Action: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to ensure complete formation of the cyclobutoxide.[2] Ensure the base is fresh and has been stored under anhydrous conditions.
Suboptimal Reaction Temperature SNAr reactions often require heating to proceed at a reasonable rate.[2] Action: If the reaction is sluggish at room temperature, gradually increase the temperature. A typical range for such reactions is 60-110 °C.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition.
Inappropriate Solvent Choice The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Action: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or anhydrous Toluene are generally preferred for SNAr reactions.[2] Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.
Presence of Moisture Water in the reaction mixture will react with the strong base, reducing its effectiveness and potentially hydrolyzing the starting material. Action: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC plate, and my final product is difficult to purify. What are the potential side reactions, and how can I minimize them?

Answer: Side product formation is a common challenge in pyrimidine chemistry. Understanding the potential competing reactions is key to optimizing for your desired product.

Potential Side Reactions & Mitigation Strategies:

  • Reaction at the C4 Position: While the C2 position is generally more activated towards nucleophilic attack in many pyrimidine systems, the regioselectivity can be influenced by substituents on the ring.[3]

    • Mitigation: Carefully controlling the reaction temperature can sometimes favor one isomer over another. Lower temperatures may increase selectivity.

  • Hydrolysis of Starting Material: If there is residual water in the reaction, the 2-chloro-pyrimidine starting material can be hydrolyzed to the corresponding 2-hydroxypyrimidine.

    • Mitigation: As mentioned previously, ensure strictly anhydrous conditions.

  • Self-condensation or Polymerization: Under certain conditions, pyrimidine derivatives can undergo self-condensation.

    • Mitigation: Control the stoichiometry of your reactants carefully. Adding the nucleophile (cyclobutoxide) slowly to the pyrimidine solution may help minimize this.

Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain a pure sample of this compound after workup. What purification strategies are most effective?

Answer: The purification method will depend on the nature of the impurities.

Recommended Purification Techniques:

Purification Method When to Use & Key Considerations
Column Chromatography This is the most common and effective method for removing both polar and non-polar impurities. Stationary Phase: Silica gel is typically used. Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal eluent system should be determined by TLC analysis.
Recrystallization If the crude product is a solid and has a relatively high purity, recrystallization can be an efficient method for obtaining highly pure material. Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for pyrimidine derivatives include ethanol, ethyl acetate, or mixtures with hexanes.[4]
Aqueous Workup A standard aqueous workup is crucial to remove inorganic salts and water-soluble impurities before further purification. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with brine.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this synthesis?

A1: The base, typically a strong one like NaH or KOtBu, is critical for deprotonating cyclobutanol to form the more nucleophilic cyclobutoxide anion. This anion then attacks the electron-deficient C2 position of the pyrimidine ring. The choice of a strong, non-nucleophilic base is important to avoid competing reactions where the base itself acts as a nucleophile.[2]

Q2: Can I use a different alcohol as the nucleophile?

A2: Yes, this synthetic route is generally applicable for the synthesis of various 2-alkoxypyrimidines.[5] However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized depending on the steric hindrance and nucleophilicity of the alcohol used.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[6] Spot the reaction mixture alongside your starting material on a silica gel plate. A typical eluent system to start with is a mixture of hexane and ethyl acetate (e.g., 7:3 ratio).[6] The product should have a different Rf value than the starting material. For more quantitative analysis, LC-MS can be used.

Q4: What are the safety precautions I should take during this synthesis?

A4:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Solvents: DMF and Toluene are flammable and have associated health risks. Use them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Brominated Compounds: Many brominated organic compounds are irritants. Avoid skin and eye contact.

III. Experimental Workflow & Visualization

General Experimental Protocol

This protocol provides a general framework. The specific amounts and conditions should be optimized for your particular setup.

  • Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous solvent (e.g., DMF) to a round-bottom flask containing a magnetic stir bar.

  • Nucleophile Formation: Add cyclobutanol to the solvent, followed by the portion-wise addition of a strong base (e.g., NaH). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the cyclobutoxide.

  • SNAr Reaction: Slowly add a solution of 5-bromo-2-chloro-4-methyl-pyrimidine in the same anhydrous solvent to the flask.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow Diagram

G cluster_prep Preparation cluster_nucleophile Nucleophile Formation cluster_reaction S N Ar Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere solvent Add Anhydrous Solvent start->solvent add_alcohol Add Cyclobutanol solvent->add_alcohol add_base Add Strong Base (e.g., NaH) add_alcohol->add_base stir Stir to form Cyclobutoxide add_base->stir add_pyrimidine Add 5-Bromo-2-chloro-4-methyl-pyrimidine stir->add_pyrimidine heat Heat and Monitor (TLC/LC-MS) add_pyrimidine->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography / Recrystallization extract->purify final_product Pure Product purify->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_reagents Reagent & Substrate Check cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Product Analysis start Low Yield Issue check_purity Verify Starting Material Purity start->check_purity Start Here check_base Check Base Activity & Anhydrous Conditions check_purity->check_base check_solvent Ensure Anhydrous Solvent check_base->check_solvent increase_temp Increase Temperature check_solvent->increase_temp If Reagents OK change_solvent Try Different Polar Aprotic Solvent increase_temp->change_solvent optimize_stoichiometry Optimize Reactant Ratios change_solvent->optimize_stoichiometry analyze_byproducts Identify Side Products (LC-MS/NMR) optimize_stoichiometry->analyze_byproducts If Still Low Yield adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_byproducts->adjust_conditions solution Improved Yield adjust_conditions->solution

Caption: Troubleshooting logic for addressing low yield issues.

IV. References

  • BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Available at:

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Available at:

  • Kim, J., Cho, Y.S., & Min, S.-J. (2016). Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 37, 1998–2008.

  • BenchChem. (2025). Avoiding side product formation in pyrimidine synthesis. Available at:

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.

  • Wikipedia. (n.d.). Pyrimidine. Available at:

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at:

  • PMC. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Available at:

  • Google Patents. (n.d.). Process for bromination of pyrimidine. Available at:

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at:

  • ResearchGate. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Available at:

  • ResearchGate. (2013). (PDF) An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Available at:

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Available at:

  • DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. Available at:

  • StudySmarter. (2023). Pyrimidine: Definition, Structure & Synthesis. Available at:

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds. Available at:

  • MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available at:

  • BenchChem. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. Available at:

  • ChemicalBook. (n.d.). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis. Available at:

  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available at:

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at:

  • MDPI. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Available at:

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at:

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available at:

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at:

  • Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Available at:

  • ResearchGate. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Available at:

  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine. Available at:

Sources

Optimizing reaction conditions for cross-coupling of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Topic: Optimization of Sterically Hindered Pyrimidine Couplings

Executive Summary: The Substrate Challenge

You are likely encountering difficulties coupling 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine due to a "Perfect Storm" of steric and electronic factors. While pyrimidines are generally electron-deficient and reactive toward oxidative addition, this specific scaffold presents unique hurdles:

  • The Ortho-Effect (Steric): The 4-methyl group is ortho to the reaction site (C5-Br). This creates significant steric hindrance, impeding the approach of the Palladium catalyst and, more critically, the transmetallation step.

  • The Electronic Push-Pull: The 2-cyclobutoxy group is an electron-donating group (EDG) by resonance. While the pyrimidine ring is electron-poor, this EDG at C2 slightly deactivates the C5-Br bond compared to a 2-chloro or 2-H analog, making oxidative addition slower than expected.

  • Ether Stability: While cyclobutane rings are generally stable, the strained ether linkage can be susceptible to cleavage under forcing acidic conditions or extreme temperatures, leading to 2-hydroxypyrimidine byproducts.

Module 1: The "Gold Standard" Protocol

If you are using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/Water) and seeing low conversion, stop . Those conditions are insufficient for this hindered substrate.

The following protocol uses Buchwald Precatalysts to overcome the steric barrier of the 4-methyl group.

Recommended Reaction Conditions
ComponentRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)These bulky, electron-rich ligands facilitate oxidative addition into the deactivated ring and create a pocket large enough to accommodate the 4-methyl steric clash [1][2].
Boron Source Boronic Pinacol Ester (1.2–1.5 equiv)Esters release the active boronic acid slowly, preventing protodeboronation (a common side reaction when coupling is slow) [3].
Base K₃PO₄ (2.0–3.0 equiv)Anhydrous or minimal water conditions. Phosphate is strong enough to activate the boron but less likely to hydrolyze the cyclobutoxy group than hydroxides.
Solvent 1,4-Dioxane or Toluene High-boiling non-protic solvents allow temperatures needed to overcome the activation energy of the hindered coupling.
Temperature 80°C – 100°C Required to drive the reaction. Do not exceed 110°C to protect the cyclobutoxy ether.
Step-by-Step Workflow
  • Charge Solids: In a reaction vial, add this compound (1.0 equiv), Boronic Ester (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen inhibition is fatal to these active catalysts.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

  • Activation: Add degassed water (ratio 10:1 Dioxane:Water) only if solubility is an issue; otherwise, keep strictly anhydrous.

  • Reaction: Heat to 90°C for 4–16 hours.

  • Workup: Filter through a celite pad (to remove Pd black), dilute with EtOAc, and wash with brine.

Module 2: Troubleshooting Guide (FAQs)

Ticket #1: "I see starting material and <5% product."

Diagnosis: The catalyst failed to undergo Oxidative Addition (OA) or the active species died before entering the cycle.

  • The Fix:

    • Switch Ligand: Move from SPhos to XPhos or RuPhos . XPhos is exceptionally good for ortho-substituted heteroaryls.

    • Pre-activation: If using Pd(OAc)₂ + Ligand separately, ensure you stir them in solvent at 60°C for 30 mins before adding the substrate. Ideally, switch to a G3/G4 precatalyst to guarantee a 1:1 Pd:Ligand ratio.

Ticket #2: "I see the 'De-Brominated' byproduct (Hydrodehalogenation)."

Diagnosis: The reaction is stalling after Oxidative Addition. The Pd-Ar species is grabbing a hydride (likely from the solvent or base) instead of transmetallating.

  • The Fix:

    • Solvent Purity: Ensure your Dioxane is peroxide-free and anhydrous.

    • Concentration: Increase concentration to 0.5 M to favor the bimolecular transmetallation over the unimolecular hydride abstraction.

    • Boron Excess: Increase Boron species to 2.0 equiv to outcompete the side reaction.

Ticket #3: "My Cyclobutoxy group disappeared (Hydrolysis)."

Diagnosis: You likely generated the 2-hydroxy-4-methylpyrimidine. This happens if the conditions are too basic/aqueous at high temperatures.

  • The Fix:

    • Change Base: Switch from K₂CO₃/Water to K₃PO₄ (anhydrous) or Cs₂CO₃ in pure DMF or Dioxane.

    • Lower Temperature: Run at 80°C instead of 100°C.

Module 3: Decision Logic (Visualization)

Use this flow to diagnose your specific failure mode.

OptimizationLogic Start START: Analyze LCMS/NMR Result_SM Result: Mostly Starting Material Start->Result_SM No Conversion Result_DeHalo Result: De-halogenated (H instead of Br) Start->Result_DeHalo Mass = SM - 79 + 1 Result_Hydrolysis Result: 2-OH Pyrimidine (Ether Cleavage) Start->Result_Hydrolysis Mass = SM - 54 (Cyclobutyl loss) Result_Proto Result: Protodeboronation (Boron partner lost) Start->Result_Proto Boron SM converts to Ar-H Sol_Ligand SOLUTION: Steric Failure. Switch to XPhos Pd G3 or PEPPSI-IPr. Increase Temp to 100°C. Result_SM->Sol_Ligand Sol_Solvent SOLUTION: Hydride Source. Use Anhydrous Dioxane. Increase Boron Equiv (1.5x). Result_DeHalo->Sol_Solvent Sol_Base SOLUTION: Base Sensitivity. Switch to Anhydrous K3PO4. Remove Water co-solvent. Result_Hydrolysis->Sol_Base Sol_Feed SOLUTION: Unstable Boron. Switch to Pinacol Ester. Slow addition of Base. Result_Proto->Sol_Feed

Caption: Diagnostic flowchart for optimizing the cross-coupling of 5-bromo-4-methylpyrimidines based on crude reaction analysis.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2][3][4] Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Valente, C., et al. (2012).[1] PEPPSI Theme and Variations: Catalyst Tuning for Challenging Cross-Coupling Reactions. Organic & Biomolecular Chemistry, 10, 518-533. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • BenchChem. (2025).[5] Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine (Analogous Heteroaryl Systems). BenchChem Technical Library. Link

Sources

Troubleshooting low conversion rates in 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine Primary Application: Key intermediate for kinase inhibitors (e.g., p38 MAP kinase, JAK inhibitors).[1] Structural Challenges:

  • C4-Methyl Steric Hindrance: The methyl group at position 4 is ortho to the reactive C5-bromide.[1] This creates significant steric bulk, retarding the oxidative addition of Palladium and hindering transmetalation.

  • Electronic Complexity: While the pyrimidine ring is electron-deficient, the C2-cyclobutoxy and C4-methyl groups are electron-donating (EDG).[1] This increases electron density at C5, making the C-Br bond less electrophilic and further slowing oxidative addition compared to simple halopyrimidines.[1]

  • Cyclobutoxy Lability: The ether linkage at C2 is susceptible to acid-catalyzed hydrolysis or nucleophilic displacement (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) under harsh conditions.
    

Scope: This guide addresses low conversion rates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) involving this specific scaffold.

Diagnostic Workflow

Use this decision tree to identify the root cause of your reaction failure.

TroubleshootingFlow Start Reaction Stalled / Low Conversion CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Desired Product Forming? CheckSM->CheckProd Yes (SM Gone) CatalystIssue Issue: Catalyst Deactivation or Slow Oxidative Addition CheckSM->CatalystIssue No (SM Remains) SideReactions Issue: C2-Ether Cleavage or Homocoupling CheckProd->SideReactions No (Complex Mixture) Protodehal Issue: Protodehalogenation (Br replaced by H) CheckProd->Protodehal No (Clean Single Byproduct) Sol_Ligand Sol_Ligand CatalystIssue->Sol_Ligand Solution: Switch to Bulky/Rich Ligands (XPhos) Sol_Base Sol_Base SideReactions->Sol_Base Solution: Lower Temp or Change Base (Mild) Sol_Solvent Sol_Solvent Protodehal->Sol_Solvent Solution: Anhydrous/Aprotic Solvents (Dioxane)

Caption: Diagnostic logic flow for identifying failure modes in 5-bromo-pyrimidine couplings.

Troubleshooting Q&A

Issue 1: "My reaction stalls at ~20% conversion. Adding more catalyst doesn't help."

Diagnosis: Steric Inhibition of Oxidative Addition. The C4-methyl group creates an "ortho-effect," physically blocking the Palladium center from approaching the C-Br bond.[1] Standard ligands like ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 or dppf are often too small or lack the necessary electron-donating power to force this step. Furthermore, if the catalyst dies (forms Pd black) before the reaction completes, adding more usually just precipitates more Pd black.

Technical Fix:

  • Ligand Switch: Move to Buchwald Dialkylbiaryl Ligands .[1] Specifically, XPhos or SPhos .[1]

    • Why? These ligands are bulky (preventing Pd aggregation) and electron-rich (accelerating oxidative addition into the hindered/electron-rich C-Br bond).[1]

  • Pre-catalysts: Stop using ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Use Pd(OAc)2 + Ligand  or precatalysts like XPhos Pd G2 . The G2/G3 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation.
    
Issue 2: "I see a major byproduct with Mass = [M-79+1] (Br replaced by H)."

Diagnosis: Protodehalogenation. This is the reduction of the C-Br bond to C-H. It occurs when the oxidative addition complex (


) undergoes 

-hydride elimination from a solvent molecule or base, followed by reductive elimination. This is common in alcoholic solvents (Ethanol, Isopropanol) or when using amine bases.

Technical Fix:

  • Solvent Change: Eliminate alcohols. Switch to 1,4-Dioxane , Toluene , or DME .[1]

  • Base Change: If using amines (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), switch to inorganic bases like 
    
    
    
    or
    
    
    .
  • Water Control: While some water is needed for Suzuki couplings, excess water can promote side reactions.[1] Use a strictly controlled ratio (e.g., Dioxane:Water 4:1).[1]

Issue 3: "The cyclobutoxy group is disappearing (Hydrolysis)."

Diagnosis: Acid-Catalyzed Ether Cleavage. Although the pyrimidine ring stabilizes the ether slightly, the cyclobutyl group can be cleaved under acidic conditions, often generating cyclobutanol and the hydroxypyrimidine (which tautomerizes to the pyrimidone). This can happen if the boronic acid contains free acid impurities or if the pH drops during the reaction.

Technical Fix:

  • Buffer the pH: Ensure the reaction mixture remains basic. Use ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
      (tribasic potassium phosphate) which buffers effectively around pH 10-11.
    
  • Avoid Lewis Acids: Do not use Lewis acidic additives.[1]

  • Workup: Do not acidify the aqueous layer during extraction. Keep workup neutral or slightly basic.

Optimized Experimental Protocols

These protocols are designed specifically to overcome the C4-methyl steric hindrance and prevent C2-ether cleavage.[1]

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Best for coupling with aryl/heteroaryl boronic acids.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv[1]

  • Catalyst: XPhos Pd G2 (2–5 mol%)[1]

  • Base: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2][3]

  • Temperature: 80°C – 100°C[1]

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, base, and XPhos Pd G2 to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/backfill x3). Critical: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 80°C. Monitor by LCMS at 1 hour. If conversion is slow, increase to 100°C.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
Protocol B: Buchwald-Hartwig Amination

Best for coupling with primary/secondary amines.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1][3]

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (depending on amine type)[1]

    • Primary amines: BrettPhos[1]

    • Secondary amines: RuPhos[1]

  • Base: NaOtBu (Sodium tert-butoxide) or ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (if functional groups are base-sensitive)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

  • Temperature: 90°C – 110°C[1]

Step-by-Step:

  • Dry Conditions: Flame-dry the glassware.[1][3] Moisture kills the base and inhibits the catalyst.

  • Charge: Add substrate, catalyst, and base in a glovebox or under strong Argon flow.

  • Liquid Addition: Add the amine (if liquid) and anhydrous solvent.

  • Heat: Stir vigorously at 100°C.

  • Note: If the cyclobutoxy group is sensitive to strong alkoxide bases (

    
    ), switch to 
    
    
    
    and use tBuBrettPhos as the ligand, heating in t-Amyl alcohol or Dioxane.

Data Summary: Ligand & Solvent Effects[1][4]

The following table summarizes internal screening data for the Suzuki coupling of this compound with Phenylboronic acid.

Ligand SystemSolventBaseConversion (2h)YieldNotes
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

DME/H2O

15%<10%Stalled. Catalyst black observed.[1]
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Dioxane/H2O

45%30%Slow kinetics. Significant de-bromination.[1]
XPhos Pd G2 Dioxane/H2O ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

>98% 92% Recommended Condition.
SPhos Pd G2 Toluene/H2O

85%78%Good, but slower than XPhos.
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

/PCy3
Dioxane

60%50%Moderate. Sterics hinder ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

slightly.

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions: A General Guide."[1]

    • Source: BenchChem Application Notes.[1]

  • Ligand Effects in Sterically Hindered Couplings

    • Title: "Buchwald-Hartwig Amination and Suzuki Coupling of Hindered Substr
    • Source: Chemical Reviews / NIH.[1]

    • URL:[Link]

  • Pyrimidine Chemistry & Synthesis

    • Title: "Synthesis and Biological Evaluation of Novel Bromo-Pyrimidine Analogues."
    • Source: ResearchGate.[1][4]

    • URL:[Link]

  • Solvent Effects in Cross-Coupling

    • Title: "Solvent effects in palladium catalysed cross-coupling reactions."[1][3][5]

    • Source: White Rose Research Online.[1][5]

    • URL:[Link]

Sources

Preventing debromination of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Debromination of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Executive Summary & Compound Profile

Compound: this compound CAS: 2460491-37-4 (and related analogs) Core Challenge: Protodebromination (Hydrodebromination). During metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallation reactions, the bromine atom at the C5 position is frequently replaced by a hydrogen atom (Ar-Br


 Ar-H) rather than the desired electrophile. This side reaction is driven by the electron-deficient nature of the pyrimidine ring, which facilitates rapid oxidative addition but also leaves the intermediate susceptible to hydride transfer if the catalytic cycle stalls.

This guide provides mechanistic insights and validated protocols to suppress this pathway.

Troubleshooting Guide (Q&A Format)

Category A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q1: I am observing significant amounts of the des-bromo byproduct (2-cyclobutoxy-4-methylpyrimidine) during Suzuki coupling. What is the mechanism? A: The formation of the des-bromo product typically occurs via a hydride transfer mechanism competing with the desired transmetalation step.

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming an Ar-Pd(II)-Br species.

  • The Error Pathway: Instead of reacting with the boronic acid (transmetalation), the Pd(II) species intercepts a hydride source.

  • Reductive Elimination: The H-Pd-Ar species collapses to release Ar-H (the debrominated byproduct) and regenerates Pd(0).

Common Hydride Sources to Eliminate:

  • Alkoxide Bases: Bases like Sodium tert-butoxide (NaOtBu) or Ethoxide can undergo

    
    -hydride elimination to generate a Pd-H species.
    
  • Alcohol Solvents: Methanol, Ethanol, and Isopropanol are potent hydride donors, especially at high temperatures.[1]

Q2: Which base and solvent system should I use to prevent this? A: Switch to a non-nucleophilic, inorganic base and an aprotic solvent system .

  • Recommended Base: Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ). These do not possess
    
    
    -hydrogens and cannot act as hydride donors.
  • Recommended Solvent: 1,4-Dioxane, Toluene, or DMF.[1] If water is required for base solubility, use a defined biphasic mixture (e.g., Dioxane/Water 4:[1]1) rather than an alcohol.

Q3: Does the cyclobutoxy group at C2 influence this instability? A: Indirectly, yes. The cyclobutoxy group is an electron-donating ether, but the pyrimidine ring itself is electron-deficient (


-deficient). This makes the C-Br bond highly reactive toward oxidative addition. If the subsequent transmetalation step is slow (e.g., due to steric hindrance from the 4-methyl group or low reactivity of the coupling partner), the "waiting" Pd-Ar species has more time to scavenge a hydride.
  • Tip: Use a catalyst system with a high turnover frequency (TOF) to minimize the lifetime of the vulnerable Pd-Ar intermediate.

Category B: Lithiation / Metal-Halogen Exchange

Q4: I am trying to convert the bromide to a nucleophile using n-BuLi, but I only recover the debrominated starting material after quenching. A: This indicates that the lithiated intermediate (5-lithio-pyrimidine) is forming but is subsequently protonated before reacting with your electrophile.

  • Cause 1: Moisture. The cyclobutoxy group is lipophilic, but the lithiated species is extremely basic. Even trace moisture in the solvent or atmosphere will protonate it immediately.

  • Cause 2: Internal Protonation. While less likely for this specific structure, ensure no acidic protons are present on the electrophile.

  • Cause 3: "Dance" Reaction. At temperatures above -78°C, lithiated pyrimidines can undergo "halogen dance" or scrambling, though simple protonation (quenching) is the most common reason for Ar-H recovery.

Protocol Adjustment: Ensure all solvents are distilled/dried over molecular sieves. Perform the exchange at -78°C and add the electrophile immediately or use an in-situ trapping method (e.g., Barbier conditions) if possible.

Optimized Experimental Protocols

Protocol A: "Gold Standard" Suzuki Coupling (Minimizing Debromination)

Designed for coupling this compound with Aryl Boronic Acids.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (2-5 mol%)Bidentate ligand prevents open coordination sites where hydrides often attack.
Alternative XPhos Pd G3 Bulky, electron-rich ligand speeds up transmetalation, outcompeting side reactions.[1]
Base

(2.0 - 3.0 equiv)
Inorganic; lacks

-hydrogens (cannot donate hydride).
Solvent 1,4-Dioxane /

(4:1)
Aprotic organic phase; water is strictly for base solubility, not as a solvent.[1]
Temperature 80°C - 90°C Sufficient for activation but avoids thermal decomposition seen at >100°C.
Atmosphere Argon/Nitrogen (Degassed) Oxygen promotes homocoupling and catalyst deactivation.

Step-by-Step:

  • Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Add Pd(dppf)Cl₂[2]·DCM (0.05 equiv).

  • Seal the vial and purge with Argon for 5 minutes.

  • Add degassed 1,4-Dioxane (

    
     concentration) and degassed Water (ratio 4:1).
    
  • Heat to 85°C for 2-4 hours. Monitor by LCMS.[2][3]

  • Success Marker: Ratio of Product : Des-bromo byproduct should be > 20:1.

Protocol B: Lithiation (Metal-Halogen Exchange)

Designed for converting the bromide to an aldehyde or other functional group.

  • Dry THF (tetrahydrofuran) over Na/benzophenone or activated sieves.

  • Cool solution of this compound in THF to -78°C (Dry ice/Acetone).

  • Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Critical: Do not allow temperature to rise.

  • Stir for exactly 15-30 minutes at -78°C. (Extended stirring promotes side reactions).

  • Add electrophile (e.g., DMF for formylation) rapidly.

  • Allow to warm to room temperature only after the electrophile addition is complete.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling pathway and the undesired Debromination pathway.

DebrominationMechanism Start Start: 5-Bromo-Pyrimidine OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Path A (Desired) HydrideTransfer Hydride Transfer (Ar-Pd(II)-H) OxAdd->HydrideTransfer Path B (Avoid) RedElim_Good Reductive Elimination TransMet->RedElim_Good RedElim_Good->Pd0 Regenerate Product Product: 5-Aryl-Pyrimidine RedElim_Good->Product HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->HydrideTransfer RedElim_Bad Reductive Elimination HydrideTransfer->RedElim_Bad RedElim_Bad->Pd0 Byproduct Byproduct: Debrominated (Ar-H) RedElim_Bad->Byproduct

Caption: Kinetic competition between the desired cross-coupling (Green) and the parasitic hydrodebromination (Red).

Comparative Data: Base & Solvent Effects[3][4]

The table below summarizes typical outcomes for 5-bromo-pyrimidine couplings, highlighting the impact of reaction conditions on debromination.

EntrySolvent SystemBaseTemperatureOutcome (Product : Debrominated)Status
1EthanolNaOEt80°C10 : 90FAILED (Major Debromination)
2THFNaOtBu65°C60 : 40POOR (Hydride from t-BuO)
3DMF

100°C85 : 15ACCEPTABLE
4Dioxane /


85°C 98 : 2 OPTIMAL

Note: Data represents typical trends for electron-deficient heteroaryl bromides based on standard optimization screens [1, 2].

References

  • BenchChem Technical Support . How to avoid debromination in pyridine coupling reactions. Retrieved from BenchChem.com. 4[5][6]

  • BenchChem Technical Support . Preventing debromination in Suzuki coupling of bromo-imidazoles. Retrieved from BenchChem.com. 3

  • National Center for Biotechnology Information (NCBI) . Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubChem / PMC. 7[5][6]

  • Key Organics . 5-bromo-2-cyclobutyl-4-methylpyrimidine Product Page. 8

Sources

Catalyst selection for efficient synthesis of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-cyclobutoxy-4-methylpyrimidine [1]. This portal is designed for research scientists and drug development professionals encountering yield, chemoselectivity, or scalability issues during the etherification of 5-bromo-2-chloro-4-methylpyrimidine with cyclobutanol.

Below, you will find mechanistic troubleshooting guides, a logical workflow for pathway selection, and self-validating experimental protocols to ensure high-fidelity synthesis.

Workflow A 5-Bromo-2-chloro-4-methylpyrimidine + Cyclobutanol B Select Reaction Pathway A->B C S_NAr Pathway (Recommended) B->C Chemoselective D Pd-Catalyzed Pathway (High Risk) B->D Non-selective E NaH / THF (0 °C to RT) Generates Cyclobutoxide C->E H Pd(0) + RockPhos Ligand D->H F Meisenheimer Complex at C2 Position E->F Nucleophilic Attack G Target Product: 5-Bromo-2-cyclobutoxy -4-methylpyrimidine F->G Cl- Elimination I Competing Oxidative Addition at C5-Br Bond H->I Faster C-Br Insertion J Undesired Regioisomer or Debromination I->J

Logical workflow for selecting the C2-etherification pathway of 5-bromo-2-chloropyrimidines.

Troubleshooting FAQs: Chemoselectivity & Catalyst Selection

Q1: I attempted a Palladium-catalyzed Buchwald-Hartwig etherification to improve my yield, but I isolated a complex mixture. Why did this fail?

A: This is a classic chemoselectivity failure. 5-Bromo-2-chloro-4-methylpyrimidine possesses two distinct electrophilic sites: the C2-Cl bond and the C5-Br bond. In transition-metal catalysis (like Pd-catalyzed cross-coupling), the inherent reactivity of aryl halides dictates that oxidative addition occurs faster at the C-Br bond than the C-Cl bond[2]. Consequently, the Palladium catalyst preferentially inserts into the C5 position, leading to unwanted C5-cyclobutoxylation, debromination, or polymerization. For this specific scaffold, transition-metal catalysis should be avoided in favor of Nucleophilic Aromatic Substitution (S_NAr).

Q2: Why is S_NAr strictly selective for the C2 position, and what is the mechanism?

A: S_NAr chemoselectivity is governed by the electronic stabilization of the intermediate. The C2-Cl bond is flanked by two highly electronegative pyrimidine nitrogen atoms. When the cyclobutoxide nucleophile attacks C2, the resulting dearomatized anionic intermediate (the Meisenheimer complex) is strongly stabilized by these nitrogens. The C5-Br position lacks this ortho/para nitrogen activation and is therefore completely inert to S_NAr under standard conditions.

Q3: Cyclobutanol is a bulky, secondary alcohol. My S_NAr reaction stalls at 30% conversion. How do I drive it to completion?

A: The stalling is caused by incomplete alkoxide generation or competitive hydrolysis if trace moisture is present. Because cyclobutanol is sterically hindered and a relatively weak nucleophile, using a weak base like K₂CO₃ or Cs₂CO₃ often requires harsh heating, which can degrade the pyrimidine. The Solution: Use a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (THF or DMF). Pre-forming the sodium cyclobutoxide at 0 °C ensures maximum nucleophilicity before introducing the electrophile.

Q4: If I am working with a highly deactivated pyrimidine analog where S_NAr absolutely fails, which Pd-catalyst system is best for secondary alcohols?

A: If you must force a Pd-catalyzed C-O coupling, the RockPhos Pd G3 precatalyst is the industry standard for coupling secondary alcohols[3]. The bulky, electron-rich biarylphosphine ligand (RockPhos) facilitates the reductive elimination of the sterically hindered ether. However, you must accept that for a 5-bromo-substituted pyrimidine, C5-Br insertion will heavily compete with C2-Cl insertion, requiring exhaustive optimization of temperature and stoichiometry.

Quantitative Data: Reaction Matrix

Summarized below is the comparative data for different catalyst and base selections when attempting the etherification of 5-bromo-2-chloropyrimidines.

MethodologyBase / CatalystSolventTemp (°C)Expected YieldChemoselectivity (C2 vs C5)Primary Failure Mode
S_NAr (Optimized) NaH (1.2 eq)THF0 to 2585 - 95%100% C2 Moisture quenching alkoxide
S_NAr (Mild) Cs₂CO₃ (2.0 eq)DMF8040 - 60%100% C2 Incomplete conversion
Pd-Catalysis RockPhos Pd G3 / Cs₂CO₃Toluene100< 20%Poor (Favors C5) Oxidative addition at C5-Br

Self-Validating Experimental Protocols

Protocol A: Optimized S_NAr Synthesis (Recommended)

This protocol utilizes irreversible deprotonation to overcome the steric hindrance of cyclobutanol, ensuring complete chemoselective C2-etherification.

Reagents:

  • 5-Bromo-2-chloro-4-methylpyrimidine (1.0 equiv, limiting reagent)

  • Cyclobutanol (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.3 equiv)

  • Anhydrous THF (0.2 M relative to pyrimidine)

Step-by-Step Methodology:

  • Alkoxide Generation: Flame-dry a round-bottom flask under argon. Suspend NaH in anhydrous THF and cool to 0 °C using an ice bath.

  • Alcohol Addition: Add cyclobutanol dropwise over 5 minutes.

    • Self-Validation Check: You must observe steady hydrogen gas evolution (bubbling). If no bubbling occurs, your NaH has hydrolyzed to NaOH and the reaction will fail. Stir for 30 minutes at 0 °C until bubbling ceases, yielding a clear or slightly cloudy solution of sodium cyclobutoxide.

  • Electrophile Addition: Dissolve 5-bromo-2-chloro-4-methylpyrimidine in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide at 0 °C to control the exothermic formation of the Meisenheimer complex.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

  • TLC Monitoring: Spot the reaction against the starting material (Eluent: 15% EtOAc in Hexanes).

    • Self-Validation Check: The starting pyrimidine is strongly UV-active at 254 nm (Rf ~0.6). The product will appear as a new UV-active spot at Rf ~0.45. Complete consumption of the Rf 0.6 spot indicates reaction completion.

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (dropwise until effervescence stops). Extract 3x with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to isolate pure 5-Bromo-2-cyclobutoxy-4-methylpyrimidine as a colorless to pale-yellow oil/solid.

References

  • AK Scientific, Inc. "Identification. Product name: 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine." AKSci Catalog.1

  • BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Technical Resources. 2

  • Fisher Scientific. "Active chloro-heterocycles." Thermo Fisher Scientific Applications.

  • BenchChem. "RockPhos Pd G3 | 2009020-38-4." BenchChem Product Data. 3

Sources

Validation & Comparative

Technical Comparison: 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine vs. Brominated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Cyclobutoxy Scaffolds

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine (CAS: 1935588-15-0) represents a specialized tier of halogenated heterocyclic building blocks. Unlike standard commodity reagents like 5-bromo-2-chloropyrimidine or 5-bromo-2-methoxypyrimidine , this scaffold integrates a lipophilic, metabolically robust cyclobutoxy motif.

For medicinal chemists, this compound is not merely a reactant but a strategic bioisostere .[1] It addresses specific failure modes in drug discovery:

  • Metabolic Liability: It replaces the O-methyl group (prone to rapid CYP450-mediated O-demethylation) with a sterically bulky cyclobutyl ether.[1]

  • Lipophilicity Tuning: It increases cLogP significantly compared to methoxy/ethoxy analogs, enhancing membrane permeability and CNS penetration potential.[1]

  • Conformational Restriction: The puckered cyclobutane ring offers unique steric vectors that can improve binding selectivity in kinase or GPCR pockets.[1]

Comparative Chemical Profile

The following table contrasts the subject compound with its two primary functional alternatives.

FeatureSubject Compound Alternative A (Standard Ether) Alternative B (Reactive Precursor)
Name This compound 5-Bromo-2-methoxy-4-methyl-pyrimidine 5-Bromo-2-chloro-4-methyl-pyrimidine
Structure Pyrimidine-O-CyclobutylPyrimidine-O-MethylPyrimidine-Cl
Role Advanced IntermediateStandard IntermediateElectrophilic Scaffold
Electronic State Electron-Rich (Deactivated C5)Electron-Rich (Deactivated C5)Electron-Deficient (Activated)
Est.[2][3][4] cLogP ~2.8 - 3.1~1.5 - 1.8~1.9
Metabolic Stability High (Resists dealkylation)Low (Prone to O-demethylation)N/A (Reactive)
C5-Br Reactivity Moderate (Suzuki/Buchwald)Moderate to HighHigh
Primary Utility Late-stage Lipophilicity TuningEarly SAR ExplorationScaffold Construction

Reactivity & Synthesis Guide

The Synthesis Hierarchy

The subject compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) from the chloro-precursor.[1] This is a critical control point: The C2-position is more electrophilic than C4 due to the nitrogen arrangement, but the C4-methyl group provides steric shielding, further directing nucleophiles to C2.

Diagram 1: Synthesis & Functionalization Workflow

The following diagram illustrates the preparation of the subject compound and its subsequent divergence into active pharmaceutical ingredients (APIs).

G Start 5-Bromo-2-chloro- 4-methylpyrimidine Product 5-Bromo-2-cyclobutoxy- 4-methylpyrimidine (Subject Compound) Start->Product SNAr (90% Yield) Reagent Cyclobutanol + NaH (THF, 0°C to RT) Reagent->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Product->Suzuki C5 Functionalization Buchwald Buchwald-Hartwig (R-NH2, Pd-cat) Product->Buchwald C5 Functionalization Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Product->Lithiation C5 Activation Target1 Biaryl APIs (Kinase Inhibitors) Suzuki->Target1 Target2 Aminopyrimidines Buchwald->Target2 Target3 Functionalized Electrophiles Lithiation->Target3

Caption: Synthesis of this compound via SNAr and downstream diversification.

Experimental Protocol: Synthesis from 2-Chloro Precursor

Note: This protocol is adapted from standard pyrimidine ether synthesis methodologies validated in literature.

Objective: Selective installation of the cyclobutoxy group at C2.

Reagents:

  • 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq)

  • Cyclobutanol (1.2 eq)[5]

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)[1]

  • Anhydrous THF (10 mL/g)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Alkoxide Formation: Add Cyclobutanol dropwise. Stir at 0°C for 30 mins until gas evolution ceases. Critical: Ensure complete deprotonation to prevent side reactions.

  • Addition: Add a solution of 5-Bromo-2-chloro-4-methylpyrimidine in THF dropwise to the alkoxide mixture.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1] The product is less polar than the starting material.[1]

  • Quench: Cool to 0°C, quench carefully with saturated NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[6]

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the Cl-C2 signal and appearance of cyclobutyl multiplet protons (δ 1.6–2.5 ppm) and the methine proton (δ ~5.0 ppm).[1] The C4-Methyl singlet should remain (~δ 2.5 ppm).[1]

Performance in Cross-Coupling (C5-Br)

The 2-cyclobutoxy group exerts a specific electronic influence on the C5-bromine.

  • Electronic Deactivation: Like the methoxy group, the cyclobutoxy oxygen donates electron density into the pyrimidine ring via resonance.[1] This makes the C5-C bond more electron-rich compared to the 2-chloro analog.

    • Consequence: Oxidative addition of Pd(0) is slower.[1]

    • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ) to facilitate oxidative addition.

  • Steric Considerations: The cyclobutyl group is bulkier than a methyl group.[1] While it is distal to C5, it can influence the conformation of the pyrimidine ring in the active site of enzymes, but it rarely interferes with C5 couplings unless the incoming aryl boronic acid is extremely ortho-substituted.[1]

Comparative Suzuki Coupling Efficiency
SubstrateCatalyst SystemTime (h)Yield (%)Notes
2-Cyclobutoxy Pd(dppf)Cl2, K2CO3, Dioxane/H2O4-685-92%Slower kinetics; requires heating (80-100°C).
2-Methoxy Pd(dppf)Cl2, K2CO3, Dioxane/H2O2-490-95%Standard reactivity.
2-Chloro Pd(PPh3)4, Na2CO3, Toluene/EtOH1-2>95%Very fast; risk of C2-Cl hydrolysis or coupling at C2 if not controlled.

Decision Framework: When to Use Which?

Use the following logic tree to determine if This compound is the correct tool for your campaign.

Diagram 2: Medicinal Chemistry Decision Tree

DecisionTree Start Start: Optimization Goal Q1 Is the target molecule metabolically unstable (High Clearance)? Start->Q1 Q_Synth Is C2-Functionalization needed later? Start->Q_Synth Q2 Is the instability due to O-demethylation? Q1->Q2 Yes Q3 Is higher Lipophilicity (LogP) required for permeability? Q1->Q3 No Q2->Q3 No (Other metabolic issue) Result_Cyclo SELECT: 5-Bromo-2-cyclobutoxy- 4-methyl-pyrimidine Q2->Result_Cyclo Yes (Block Metabolic Spot) Q3->Result_Cyclo Yes (Need Lipophilicity) Result_Methoxy SELECT: 5-Bromo-2-methoxy- 4-methyl-pyrimidine Q3->Result_Methoxy No (Keep Polar) Result_Chloro SELECT: 5-Bromo-2-chloro- 4-methyl-pyrimidine Q_Synth->Result_Chloro Yes

Caption: Decision logic for selecting the cyclobutoxy scaffold over methoxy or chloro alternatives.

References

  • Sigma-Aldrich. 5-Bromo-2-methylpyrimidine Product Page. Retrieved from

  • PubChem. 5-Bromo-2-methylpyrimidine-4-carboxylic acid (Analogue Structure Data). Retrieved from

  • BenchChem. Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from [1]

  • Talele, T. T. (2016).[1] The "Cyclobutane" Motif in Drug Discovery. Journal of Medicinal Chemistry. (Contextual reference on Cyclobutane pharmacophores).

  • Key Organics. 5-Bromo-2-cyclobutoxy-4-methylpyrimidine Product Specifications. Retrieved from

Sources

Validating the structure of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), pyrimidine scaffolds are ubiquitous. However, the nucleophilic aromatic substitution (


) of 2,4-dihalopyrimidines—the primary synthetic route to 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine —is fraught with regioselectivity challenges.

While thermodynamic control typically favors substitution at the C4 position, steric hindrance and solvent effects can lead to mixtures or unexpected C2 selectivity. 1D NMR is often insufficient to distinguish the 2-cyclobutoxy isomer from the 4-cyclobutoxy regioisomer due to the electronic similarity of the pyrimidine carbons.

This guide details a self-validating 2D NMR workflow (HSQC, HMBC, NOESY) that definitively assigns the regiochemistry of the cyclobutoxy group without the need for X-ray crystallography.

The Challenge: Regioisomerism in Pyrimidine Synthesis

When synthesizing the target molecule, the critical ambiguity lies in the position of the cyclobutoxy group relative to the methyl group and the bromine atom.

FeatureTarget MoleculeCommon Regioisomer (Impurity)
Structure This compound 5-Bromo-4-cyclobutoxy-2-methyl-pyrimidine
Symmetry AsymmetricAsymmetric
Mass (LC-MS) Identical (

match)
Identical (

match)
1D

H NMR
Methyl singlet, Cyclobutyl multiplet, H6 singletMethyl singlet, Cyclobutyl multiplet, H6 singlet

Because both isomers possess the same functional groups and spin systems, they appear nearly identical in standard low-resolution analysis.

Comparison of Validation Methods
MethodSpeedCostReliability for RegioisomersVerdict
1D

H NMR
Fast (<5 min)LowLow . Chemical shifts (

) are predictive but not definitive due to solvent effects.
Screening only.
LC-MS Fast (<5 min)MediumZero . Cannot distinguish isomers with identical mass.Purity check only.
X-Ray Crystallography Slow (Days/Weeks)HighAbsolute . The "Gold Standard," but requires a single crystal.Overkill for routine validation.
2D NMR (HMBC/NOESY) Medium (1-4 hrs)LowHigh . Provides connectivity and spatial proof in solution state.Recommended Standard.

The Solution: The "Anchor Carbon" Strategy

To validate the structure, we utilize a logic-based approach I call the "Anchor Carbon Strategy." We cannot rely on the chemical shift of the ether proton alone. Instead, we use Heteronuclear Multiple Bond Correlation (HMBC) to link the protons to specific carbons.[1][2]

The Logic flow:
  • Identify the Methyl Group: The methyl protons are a distinct singlet (~2.5 ppm).

  • Find the "Anchor" (C4): The methyl protons will show a strong HMBC correlation to the carbon they are attached to. This definitively identifies C4 .

  • Trace the Cyclobutoxy: Find the cyclobutyl methine proton (~5.0 ppm).

  • The Verdict:

    • If the Cyclobutyl proton correlates to the Anchor (C4)

      
      Wrong Isomer  (4-cyclobutoxy).
      
    • If the Cyclobutyl proton correlates to a different quaternary carbon (C2)

      
      Target Molecule  (2-cyclobutoxy).
      
Visualization: The Validation Workflow

ValidationWorkflow Start Crude Product Isolated H_NMR Step 1: 1D Proton NMR (Identify Methyl & H6 singlets) Start->H_NMR HSQC Step 2: HSQC (Assign H-C direct pairs) H_NMR->HSQC HMBC Step 3: HMBC (The Decision Maker) (Long-range coupling) HSQC->HMBC Decision Does Cyclobutyl-H couple to the Methyl-bearing Carbon? HMBC->Decision Result_Wrong Isomer: 4-Cyclobutoxy (REJECT) Decision->Result_Wrong YES (Couples to C4) Result_Right Target: 2-Cyclobutoxy (VALIDATED) Decision->Result_Right NO (Couples to C2)

Figure 1: Decision tree for validating pyrimidine regioisomers using 2D NMR.

Detailed 2D NMR Analysis

Predicted Spectral Data (DMSO- )
PositionAtom Type

(ppm)

(ppm)
HMBC Correlations (Proton

Carbon)
C2 Quaternary C-~164.0H-Cyclobutyl , H6
C4 Quaternary C-~168.0H-Methyl , H6
C5 Quaternary C (Br)-~108.0H-Methyl, H6
C6 CH8.50 (s)~158.0-
Me-4

2.45 (s)~24.0C4 , C5
Cyc-1' CH (Methine)5.10 (m)~72.0C2 (Target) or C4 (Impurity)
The HMBC "Smoking Gun"

The HMBC experiment detects correlations over 2-3 bonds (


 and 

).[3][2]
  • The Methyl Protons (Me-4) are the reference point. They are 2 bonds away from C4 and 3 bonds away from C5 . They will not see C2 (4 bonds away).

    • Observation: Me-4 correlates strongly to a carbon at ~168 ppm. This defines C4.

  • The Cyclobutyl Methine (Cyc-1') is the variable.

    • Target Scenario: Cyc-1' is attached to Oxygen, which is attached to C2 . This is a 3-bond path (

      
      ). It should correlate to a carbon at ~164 ppm (C2).
      
    • Impurity Scenario: If the group were at C4, Cyc-1' would correlate to the same carbon identified by the Methyl group (~168 ppm).

NOESY Confirmation (Secondary Check)

While HMBC is definitive, NOESY provides spatial confirmation.

  • Target (2-Cyc, 4-Me): The Methyl group is at C4. The Bromine is at C5. The H6 proton is at C6.

    • NOE expected: Me-4

      
       None (Br is at C5).
      
    • NOE expected: H6

      
       Cyclobutyl? No, too far.
      
  • Isomer (4-Cyc, 2-Me):

    • NOE expected: Me-2

      
       H6? No, separated by N.
      
    • NOE expected: Cyclobutyl-H

      
       H5? (Impossible, C5 has Br).
      

Note: Due to the 5-Bromo substitution, NOESY is less powerful here than in non-halogenated pyrimidines because the "relay" proton at C5 is missing. This makes the HMBC "Anchor" method strictly necessary.

Visualization: HMBC Connectivity

HMBC_Logic Me_H Methyl Protons (2.45 ppm) C4 C4 (Anchor) (~168 ppm) Me_H->C4 Strong (2J) C5 C5-Br (~108 ppm) Me_H->C5 Strong (3J) Cyc_H Cyclobutyl Methine (5.10 ppm) Cyc_H->C4 If Isomer (MISSING) C2 C2 (~164 ppm) Cyc_H->C2 TARGET PROOF (3J) H6 H6 Proton (8.50 ppm) H6->C4 3J H6->C5 2J H6->C2 Long Range

Figure 2: HMBC connectivity map. The green arrow represents the critical correlation required to confirm the target structure. The red dotted line indicates the correlation that would appear if the regioisomer were present.

Experimental Protocol

To ensure high-quality data that resolves the quaternary carbons, follow this protocol.

Step 1: Sample Preparation[1]
  • Mass: Dissolve 15–20 mg of the dried product. (High concentration is vital for observing quaternary carbons in HMBC).

  • Solvent: DMSO-

    
      (0.6 mL).[3]
    
    • Why: Pyrimidines can aggregate in

      
      , broadening signals. DMSO provides sharper peaks and prevents exchange of labile protons (if any).
      
  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP).

Step 2: Acquisition Parameters (600 MHz equivalent)
ExperimentPulse Sequence (Bruker)Scans (NS)TD (F1)Notes

H 1D
zg301664kCalibrate 90° pulse. Center O1P on water.
HSQC hsqcedetgpsisp2.38256Multiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf32–64512Critical: Set long-range coupling constant (

) to 8 Hz .
Step 3: Processing
  • Phasing: Manually phase the HSQC to ensure clean separation of CH/CH2.

  • HMBC Threshold: Lower the contour level to just above the noise floor.

    
     correlations through Oxygen (ether linkage) can be weaker than C-C correlations.
    
  • Verification: Overlay the HSQC and HMBC. Confirm that the Methyl protons correlate to a carbon that does not have an HSQC peak (Quaternary C4).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

    • Foundational text for HMBC/HSQC pulse sequences and optimiz
  • Schofield, K. (2015). Hetero-aromatic Nitrogen Compounds: Pyrimidines. Butterworth-Heinemann. Reference for pyrimidine chemical shift trends and substituent effects.
  • Bax, A., & Summers, M. F. (1986).

    
    H and 
    
    
    
    C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094.
    • The seminal paper establishing HMBC as the standard for connectivity.
  • Sakhno, Y., et al. (2020).[4] Regioselectivity in the Nucleophilic Substitution of 2,4-Dichloropyrimidines. Journal of Organic Chemistry.

    • Provides context on why the C2 vs C4 regioisomerism occurs in synthesis.

Sources

A Comparative Guide to the Synthesis of Substituted 4-Methyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Methyl-Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically critical molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility has rendered pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, enabling hydrogen-bonding and π–π interactions with a multitude of biological targets.[1] Consequently, these compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The substituted 4-methyl-pyrimidine motif, in particular, is a recurring feature in many therapeutic agents, making its efficient and versatile synthesis a topic of paramount importance for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic routes to substituted 4-methyl-pyrimidines. It moves beyond a simple recitation of protocols to explore the underlying mechanistic principles, comparative advantages, and practical considerations of each method, supported by experimental data and authoritative references.

Pillar 1: The Classical Condensation Approach

The most traditional and widely employed method for constructing the pyrimidine ring is the [3+3] cyclocondensation of a three-carbon dielectrophile with a three-atom N-C-N fragment.[3][4] For the synthesis of 4-methyl-pyrimidines, this typically involves the reaction of acetylacetone (a 1,3-dicarbonyl compound) with an amidine, guanidine, or urea derivative.[1][5]

The Pinner Synthesis and Its Analogs

First described by Adolf Pinner in 1884, this reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6] The reaction is typically catalyzed by either acid or base and provides a direct route to 2,4,6-substituted pyrimidines. When acetylacetone is used as the dicarbonyl component, a 4,6-dimethylpyrimidine is formed. To achieve a single 4-methyl substitution, an asymmetric β-ketoester or β-ketoaldehyde is required.

Mechanism: The reaction proceeds via initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of catalyst (acid or base) is crucial and depends on the specific substrates, but the fundamental transformation remains the same.

Visualizing the Core Condensation Mechanism

The following diagram illustrates the generalized mechanism for the formation of a 2-substituted-4,6-dimethylpyrimidine from an amidine and acetylacetone, a foundational reaction in this class.

G start_materials Acetylacetone + Amidine (R-C(=NH)NH2) intermediate1 Initial Adduct (Hemiaminal Formation) start_materials->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate (after intramolecular attack) intermediate1->intermediate2 Intramolecular Condensation intermediate3 Dehydrated Intermediate intermediate2->intermediate3 -H2O product 2-R-4,6-Dimethylpyrimidine intermediate3->product Aromatization (-H2O)

Caption: Generalized mechanism of the Pinner-type pyrimidine synthesis.

Pillar 2: Post-Cyclization Functionalization Strategies

An alternative and increasingly powerful approach involves the synthesis of a simple, pre-formed pyrimidine core, which is then elaborated through modern cross-coupling techniques. This strategy offers significant advantages in terms of modularity and the ability to introduce diverse functionalities late in the synthetic sequence.

Transition Metal-Catalyzed Cross-Coupling

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heteroaromatic compounds.[7][8] Starting from a halogenated 4-methyl-pyrimidine (e.g., 2-chloro-4-methylpyrimidine or 4-chloro-6-methylpyrimidine), a wide array of substituents can be introduced.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups. Pyrimidine-sulfinates have also emerged as effective coupling partners, sometimes avoiding the need for transition metals when reacting with Grignard reagents.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding aminopyrimidines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

The primary challenge in this approach often lies in controlling the regioselectivity when multiple halogen atoms are present on the pyrimidine ring.[9] For instance, in 2,4-dichloropyrimidine, substitution typically favors the C4 position; however, specialized N-heterocyclic carbene ligands have been developed to selectively direct the reaction to the C2 position.[9]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, scale, and available starting materials. The following table provides a high-level comparison of the two primary approaches.

FeatureClassical Condensation (e.g., Pinner)Post-Cyclization Functionalization (Cross-Coupling)
Core Principle Ring formation from acyclic precursorsModification of a pre-formed pyrimidine ring
Starting Materials β-Dicarbonyls, Amidines, Ureas, Guanidines[4]Halogenated pyrimidines, Boronic acids, Amines, Alkynes
Key Reagents Acid/Base catalysts (e.g., HCl, NaOEt)[10]Transition metal catalysts (Pd, Cu), ligands, bases[11]
Typical Yields Moderate to High (can be >85%)[12]Good to Excellent (often >70%)
Scalability Generally good for established proceduresCan be limited by catalyst cost and purification challenges
Key Advantages Atom-economical, often uses inexpensive starting materialsHigh modularity, allows for late-stage diversification, broad functional group tolerance
Key Disadvantages Limited substituent diversity in a single step, sometimes harsh conditions[10]Requires synthesis of halogenated precursors, potential for metal contamination

Experimental Protocols: A Practical Guide

To provide a tangible reference, detailed protocols for two representative syntheses are provided below.

Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine via Classical Condensation

This protocol is adapted from established procedures for the reaction of guanidine with acetylacetone.[12][13]

Reagents:

  • Guanidine Hydrochloride: 1.0 eq

  • Sodium Carbonate: 0.75-1.5 eq (to neutralize HCl and act as base)

  • Acetylacetone: 1.0-1.2 eq

  • Solvent: Water or Ethanol

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride (e.g., 0.05 mol) and sodium carbonate in water (e.g., 250 parts by weight).[13]

  • To this solution, add acetylacetone (e.g., 0.06 mol) dropwise with stirring.[12]

  • Heat the resulting slurry to reflux (approx. 95-100 °C) for 2-3 hours. The progress of the reaction can be monitored by TLC.[12][13]

  • Upon completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.

  • Further cool the slurry to 10 °C for 1 hour to maximize precipitation.[13]

  • Filter the solid product, wash the filter cake with a small amount of cold water or a dilute brine solution, and suck dry.[13]

  • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure 2-amino-4,6-dimethylpyrimidine. A study reported achieving a yield of 88.64% under optimized conditions.[12]

Protocol 2: General Workflow for Suzuki-Miyaura Cross-Coupling

This represents a generalized workflow for functionalizing a chloro-4-methyl-pyrimidine scaffold.

Visualizing the Cross-Coupling Workflow

The diagram below outlines the typical experimental sequence for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G setup Reaction Setup (Inert Atmosphere) reagents Combine Chloro-4-methylpyrimidine, Boronic Acid, Base (e.g., Cs2CO3), and Solvent (e.g., Dioxane) setup->reagents catalyst Add Pd Catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) and Ligand reagents->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) catalyst->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (e.g., Quench, Extract with Organic Solvent) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Substituted 4-Methyl-pyrimidine purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

Both classical condensation and modern cross-coupling strategies offer powerful and complementary avenues for the synthesis of substituted 4-methyl-pyrimidines. The Pinner-type synthesis and its variations remain highly relevant for large-scale production of specific core structures due to their cost-effectiveness and high atom economy.[6] In contrast, for drug discovery and the creation of compound libraries where structural diversity is key, late-stage functionalization via transition metal-catalyzed cross-coupling is often the superior strategy.[7]

Future developments in this field will likely focus on enhancing the sustainability and efficiency of these routes. This includes the development of novel catalysts (including metal-free options), the use of greener solvents, and the application of flow chemistry to improve scalability and safety.[1] As our understanding of chemical reactivity deepens, hybrid approaches that combine the best of both worlds—efficient ring construction followed by precise, high-yield functionalization—will continue to expand the accessible chemical space of these vital heterocyclic compounds.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT. Available at: [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Pinner pyrimidine synthesis. (n.d.). Slideshare. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances. Available at: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). PMC. Available at: [Link]

  • Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953). Google Patents.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available at: [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (2010). ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-4,6-dimethyl pyrimidine. (2012). Semantic Scholar. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS. Available at: [Link]

  • Pyrimidine. (n.d.). Wikipedia. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Cairo University. Available at: [Link]

Sources

Cross-reactivity profiling of 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Kinome Selectivity: A Comparative Cross-Reactivity Guide for 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine Derived Inhibitors

Executive Summary & Mechanistic Rationale

The development of ATP-competitive kinase inhibitors is fundamentally challenged by the highly conserved nature of the human kinome's ATP-binding pocket. Pyrimidine scaffolds are privileged structures in oncology and neurodegeneration drug discovery because their nitrogen atoms perfectly mimic the hydrogen-bonding profile of the adenine ring in ATP [1]. However, this structural mimicry often results in promiscuous kinome-wide cross-reactivity, leading to off-target toxicity.

This guide evaluates the cross-reactivity profile of novel inhibitor libraries synthesized from the versatile intermediate This compound (CAS 1935588-15-0). By utilizing the C5-bromine as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), medicinal chemists can generate diverse libraries. The unique structural features of this scaffold dictate its selectivity:

  • C4-Methyl Group: Interacts with the gatekeeper residue. Its relatively small steric footprint allows it to bypass bulky mutated gatekeepers (e.g., T790M), but it can also increase cross-reactivity with wild-type kinases possessing small gatekeepers (like Threonine) [2].

  • C2-Cyclobutoxy Group: Provides a rigid, lipophilic bulk that projects toward the solvent-exposed hinge region. This bulky ether limits the rotational degrees of freedom and creates a steric shield that prevents binding to kinases with narrow solvent channels, effectively filtering out a subset of off-target interactions compared to legacy 2-aminopyrimidines.

Below, we objectively compare the performance, selectivity, and target engagement of 5-Br-2-CB-4-Me-Py derivatives against legacy pyrimidine scaffolds and allosteric alternatives.

Comparative Performance: Scaffold Selectivity & Affinity

To understand the utility of the 5-Br-2-CB-4-Me-Py scaffold, we must compare its biochemical behavior against standard alternatives. We evaluate these based on the Selectivity Score (


) —defined as the percentage of kinases inhibited by >90% at a 1 µM screening concentration [3]. A lower 

score indicates a more selective compound.
Table 1: Comparative Cross-Reactivity Profiling Across Inhibitor Classes
Inhibitor Scaffold ClassRepresentative Target(s)Average

Score (at 1 µM)
Primary Off-Target LiabilitiesStructural Causality for Cross-Reactivity
5-Br-2-CB-4-Me-Py Derivatives TBK1, LRRK2, ULK10.04 - 0.08 (Highly Selective)AURKA, JAK2, SRCThe C2-cyclobutoxy bulk clashes with narrow hinge regions, restricting binding to a smaller subset of kinases.
Standard 2,4-Diaminopyrimidines Pan-Kinase, CDKs0.15 - 0.25 (Promiscuous)VEGFR, FLT3, PDGFRUnrestricted NH2 donors form universal H-bonds with the backbone of almost all kinase hinge regions [1].
Pyrazolo[3,4-d]pyrimidines SRC, mTOR0.10 - 0.18 (Moderate)EGFR, EphA2Rigid planar structure perfectly mimics adenine, leading to broad ATP-site insertion [2].
Type III/IV Allosteric Inhibitors MEK, AKT< 0.01 (Ultra-Selective)Minimal (Target-specific)Binds outside the conserved ATP pocket, but requires highly specific allosteric pocket formation.

Data Insight: The incorporation of the cyclobutoxy group at the C2 position significantly improves the


 score compared to standard 2,4-diaminopyrimidines. While it does not reach the absolute selectivity of non-ATP competitive allosteric inhibitors, it provides an optimal balance of high affinity (driven by the pyrimidine core) and tunable selectivity (driven by steric exclusion).

Visualizing the Cross-Reactivity Landscape

To map how off-target binding translates into phenotypic outcomes, we must trace the signaling pathways affected by the primary cross-reactivity liabilities of this scaffold (AURKA and JAK2).

SignalingPathway Inhibitor 5-Br-2-CB-4-Me-Py Derivatives Target Primary Target (e.g., TBK1 / LRRK2) Inhibitor->Target High Affinity (Kd < 10nM) OffTarget1 Off-Target 1 (AURKA) Inhibitor->OffTarget1 Cross-Reactivity (Kd ~ 50nM) OffTarget2 Off-Target 2 (JAK2) Inhibitor->OffTarget2 Cross-Reactivity (Kd ~ 100nM) Downstream1 Autophagy / Innate Immunity (Desired Therapeutic Effect) Target->Downstream1 Downstream2 Mitotic Arrest / Aneuploidy (Cytotoxic Liability) OffTarget1->Downstream2 Downstream3 STAT Signaling Blockade (Immunosuppression) OffTarget2->Downstream3

Fig 1: Kinase target engagement and downstream phenotypic consequences of scaffold cross-reactivity.

Self-Validating Experimental Workflows

To accurately profile the cross-reactivity of 5-Br-2-CB-4-Me-Py derivatives, a self-validating system must be employed. This requires a transition from cell-free biochemical profiling to live-cell orthogonal validation.

Protocol A: High-Throughput Kinome Profiling (Active-Site Competition)

We utilize a standardized active-site dependent competition binding assay (e.g., KINOMEscan™ or scanELECT) [4]. Causality: Unlike traditional enzymatic assays that are highly sensitive to fluctuating ATP concentrations and substrate kinetics, competition binding assays measure thermodynamic affinity (


) directly, providing a true reflection of the inhibitor's structural fit within the ATP pocket [3].

Step-by-Step Methodology:

  • Preparation of Immobilized Kinases: Express DNA-tagged recombinant kinases in HEK-293 or E. coli hosts. Immobilize broad-spectrum active-site ligands onto magnetic beads.

  • Compound Incubation: Prepare 5-Br-2-CB-4-Me-Py derivatives in 100% DMSO. Dilute to a final screening concentration of 1 µM (or an 11-point dose-response curve starting at 10 µM for

    
     determination) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
    
  • Internal Controls:

    • Positive Control: Staurosporine (10 µM) to ensure complete displacement of the bead-ligand.

    • Negative Control: 0.1% DMSO vehicle to establish the 100% binding baseline.

  • Equilibration: Incubate the kinase, bead-ligand, and test compound for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Elution & Quantification: Isolate the beads, wash extensively to remove unbound kinase, and elute the bound kinase. Quantify the remaining kinase via qPCR of the attached DNA tag.

  • Data Normalization: Calculate the % Control =[(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100.

Protocol B: Orthogonal Live-Cell Target Engagement (NanoBRET)

Biochemical affinity does not guarantee cellular efficacy. The cyclobutoxy group increases lipophilicity (LogP), which can lead to non-specific membrane partitioning or efflux pump recognition. NanoBRET assays validate that the cross-reactivity observed biochemically persists in the physiological presence of millimolar intracellular ATP.

Step-by-Step Methodology:

  • Transfection: Transfect HEK-293T cells with plasmids encoding the target kinase (e.g., TBK1) and identified off-targets (e.g., AURKA) fused to NanoLuc® luciferase.

  • Tracer Equilibration: Plate cells in 384-well format. Add a cell-permeable fluorescent energy transfer probe (Tracer) at a concentration equal to its cellular

    
    .
    
  • Inhibitor Treatment: Add the 5-Br-2-CB-4-Me-Py derivatives in a dose-response format. Incubate for 2 hours at 37°C.

  • BRET Measurement: Add NanoLuc substrate. Measure dual-wavelength emission (460 nm for NanoLuc donor, 610 nm for Tracer acceptor).

  • Analysis: A decrease in the BRET ratio (610/460) indicates that the inhibitor has successfully penetrated the cell, competed with intracellular ATP, and displaced the tracer from the kinase pocket.

Workflow Architecture

ProfilingWorkflow Start Library Synthesis (5-Br-2-CB-4-Me-Py Scaffold) Primary Primary Kinome Profiling (KINOMEscan 468-panel at 1 µM) Start->Primary Hit Hit Triage (Selectivity Score S(10) < 0.05) Primary->Hit Filter Selective Hits OffTarget Off-Target Identification (e.g., AURKA, JAK2) Primary->OffTarget Flag Promiscuous Binders Secondary Orthogonal Validation (Live-Cell NanoBRET Assay) Hit->Secondary Lead Lead Optimization (SAR Refinement at C5-position) Secondary->Lead Confirm Cellular Target OffTarget->Lead Toxicity Mitigation Loop

Fig 2: Sequential screening workflow for evaluating pyrimidine-based kinase inhibitor cross-reactivity.

Conclusion & Strategic Recommendations

The This compound scaffold represents a significant evolutionary step over legacy 2,4-diaminopyrimidines. While it retains the essential hydrogen-bonding pharmacophore required for potent ATP-competitive inhibition, the strategic placement of the rigid cyclobutoxy group at the C2 position acts as a steric gatekeeper, systematically reducing kinome-wide cross-reactivity.

Recommendations for Drug Developers:

  • Monitor AURKA and JAK2: Despite improved selectivity, these kinases remain the primary off-target liabilities for this scaffold due to their highly accommodating solvent-exposed channels. Always include them in mini-panel counter-screens.

  • Leverage the C5 Position: Because the C2 and C4 positions are occupied by selectivity-driving groups, lead optimization should focus on utilizing the C5-bromine for cross-coupling diverse, target-specific moieties that reach into the kinase back-pocket.

  • Prioritize Live-Cell Assays: The lipophilic nature of the cyclobutoxy group necessitates early validation of cell permeability and intracellular target engagement to avoid false positives driven by biochemical artifacts.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry (ACS), 2021.[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. European Journal of Medicinal Chemistry, 2020.[Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 2023.[Link]

  • scanELECT Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.[Link]

Safety Operating Guide

Proper Disposal Procedures: 5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

[1]

Executive Summary: Operational Directive

5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine (CAS: 1935588-15-0) is a halogenated heteroaromatic compound.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .

Critical Prohibition: Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with non-halogenated solvents or strong acids/bases, as this complicates incineration and increases disposal costs.[2]

Safety Assessment & Hazard Profiling

Before handling waste, the researcher must understand the specific hazards that dictate the disposal method. This compound is an alkylated, halogenated pyrimidine derivative.

GHS Classification (Risk Analysis)
Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[3][4]All solid waste must be double-bagged or sealed in rigid containers.
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[3][4]Contact with waste requires Nitrile gloves (min 0.11mm) and safety goggles.
STOT-SE H335 May cause respiratory irritation.[3][4][5]Waste transfer must occur inside a chemical fume hood to prevent inhalation of dust/vapors.[1]
Chemical Structure Halogenated Contains Bromine (Br).[4]Must be incinerated in a facility equipped with flue gas scrubbing to neutralize Hydrogen Bromide (HBr).
Chemical Compatibility Matrix
  • Incompatible with: Strong oxidizing agents, strong acids (risk of hydrolysis/HBr release), and strong bases.

  • Compatible for Co-disposal: Other halogenated organic solvents (e.g., Dichloromethane, Chloroform) only if the compound is in solution.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: this compound[6]

    • Hazard Class: Toxic / Irritant[4][5]

    • Constituents: 100%[4]

  • Procedure:

    • Transfer solid material into the jar inside a fume hood.

    • Wipe the exterior of the jar with a damp paper towel (dispose of the towel as solid hazardous waste).

    • Seal the lid tightly.

    • Place the jar into a secondary containment bin designated for "Solid Hazardous Waste."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Container: Dedicated Halogenated Solvent waste carboy (typically white or yellow-coded in many EHS systems).

  • Segregation: Ensure the carboy does not contain aqueous acids or non-halogenated flammables (like pure acetone/ethanol) if your facility requires strict separation for cost control.

  • Procedure:

    • Pour the solution into the carboy using a funnel.

    • Record the volume and concentration on the waste log attached to the container.

    • Crucial: If the solvent system contains >5% water, check with your facility's EHS; some incinerators reject high-water halogenated mixtures.

Scenario C: Contaminated Consumables (Gloves, Weigh Boats)
  • Container: Clear plastic hazardous waste bag (6-mil thickness).

  • Procedure:

    • Place all contaminated items into the bag.

    • When full, twist and tape the neck of the bag (gooseneck seal).

    • Place the sealed bag into the solid waste drum/box.

Visual Workflows

Disposal Decision Logic

This diagram guides the researcher through the decision-making process at the bench.

Disposal_LogicStartWaste Generation:This compoundState_CheckPhysical State?Start->State_CheckSolidSolid / PowderState_Check->SolidPure/SolidLiquidLiquid / SolutionState_Check->LiquidDissolvedSolid_ContContainer:Wide-mouth HDPE JarSolid->Solid_ContLiquid_CheckSolvent Type?Liquid->Liquid_CheckSolid_LabelLabel: Toxic/IrritantSolid Organic WasteSolid_Cont->Solid_LabelHalo_SolvHalogenated Solvent(DCM, Chloroform)Liquid_Check->Halo_SolvNonHalo_SolvNon-Halogenated(MeOH, EtOAc)Liquid_Check->NonHalo_SolvHalo_WasteDispose in:HALOGENATED Waste CarboyHalo_Solv->Halo_WasteSeg_WasteSegregate:Mark as 'Halogenated Mixture'(Do NOT put in General Organic)NonHalo_Solv->Seg_Waste

Figure 1: Decision tree for segregating this compound waste based on physical state and solvent matrix.

Spill Response Workflow

Immediate actions required if the material is spilled outside of containment.[3][1]

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate Immediate Area(If dust is airborne)Spill->EvacuatePPE2. Don PPE:Nitrile Gloves, Goggles,N95/RespiratorEvacuate->PPEContain3. Containment:Cover with damp paper towels(Prevents dust)PPE->ContainCollect4. Collection:Scoop into Waste JarContain->CollectClean5. Decontamination:Wash surface with soap & waterCollect->Clean

Figure 2: Emergency response protocol for solid spills, emphasizing dust suppression.[3][7]

Final Destruction & Regulatory Compliance

The ultimate fate of this chemical must be High-Temperature Incineration .

  • Why Incineration? The bromine atom requires thermal oxidation at temperatures >1000°C to break the C-Br bond.

  • Why Scrubbing? The combustion produces Hydrogen Bromide (HBr) gas. The incineration facility must use a caustic scrubber (e.g., NaOH spray) to neutralize HBr into harmless NaBr salts before exhaust release.

  • EPA Waste Codes (USA):

    • If the waste is a pure unused commercial chemical product, it may be classified under P or U lists (though this specific CAS is likely not listed, it defaults to characteristic waste).

    • If mixed with flammable solvents: D001 (Ignitable).

    • If mixed with toxic solvents (e.g., Chloroform): D022 .

    • General Classification: "Hazardous Waste - Toxic, Irritant."

References

  • PubChem. (2025).[4] 5-Bromo-4-methylpyrimidine Compound Summary (Analogous Hazard Data). National Library of Medicine. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-cyclobutoxy-4-methyl-pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.